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  • Product: Methyl 2,5-dimethylnicotinate
  • CAS: 63820-72-4

Core Science & Biosynthesis

Foundational

"Methyl 2,5-dimethylnicotinate" molecular weight and formula

This technical guide provides an in-depth analysis of Methyl 2,5-dimethylnicotinate , a specialized pyridine derivative utilized as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Methyl 2,5-dimethylnicotinate , a specialized pyridine derivative utilized as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and agrochemicals.

[1][2][3][4]

Executive Summary

Methyl 2,5-dimethylnicotinate (Methyl 2,5-dimethylpyridine-3-carboxylate) is an unsymmetrical pyridine ester characterized by methyl substitutions at the C2 and C5 positions relative to the nitrogen heteroatom.[1] Unlike its symmetrical analogs (e.g., Hantzsch esters), this molecule offers unique steric and electronic properties, making it a critical intermediate for synthesizing complex heterocyclic scaffolds, including GCN2 inhibitors and potential herbicides.

Physicochemical Specifications

The following data establishes the core identity of the molecule. Researchers should use these parameters for validation during synthesis and procurement.

ParameterSpecification
Chemical Name Methyl 2,5-dimethylpyridine-3-carboxylate
Common Name Methyl 2,5-dimethylnicotinate
CAS Registry Number 63820-72-4
Molecular Formula

Molecular Weight 165.19 g/mol
SMILES CC1=CN=C(C)C(C(OC)=O)=C1
Appearance Typically an off-white solid or viscous oil (isomer-dependent)
Solubility Soluble in MeOH, DCM, EtOAc; sparingly soluble in water
Synthetic Pathways & Methodologies

The synthesis of Methyl 2,5-dimethylnicotinate can be approached via direct esterification of the parent acid or de novo construction of the pyridine ring.

Route A: Acid-Catalyzed Esterification (Primary Protocol)

This is the most reliable method for laboratory-scale preparation, assuming the availability of 2,5-dimethylnicotinic acid.[1]

  • Reagents: 2,5-Dimethylnicotinic acid, Methanol (anhydrous), Thionyl Chloride (

    
    ) or Sulfuric Acid (
    
    
    
    ).
  • Mechanism: Fischer Esterification. The carbonyl carbon is activated by protonation, facilitating nucleophilic attack by methanol.

  • Protocol:

    • Activation: Cool methanol (10-20 mL/g of substrate) to 0°C. Dropwise add

      
       (1.5 - 2.0 eq) to generate anhydrous HCl in situ.[1]
      
    • Addition: Add 2,5-dimethylnicotinic acid portion-wise.[1][2]

    • Reflux:[1][3] Heat to reflux (65°C) for 4–6 hours. Monitor via TLC (DCM:MeOH 95:5) for disappearance of the acid.

    • Workup: Concentrate in vacuo.[4][5] Neutralize residue with sat.

      
      . Extract with Ethyl Acetate.[6] Dry over 
      
      
      
      .
Route B: Cyclization Strategy (Theoretical Grounding)

For industrial scale-up where the acid is not available, a modified Hantzsch or condensation approach is utilized.

  • Precursors: Methacrolein +

    
    -aminocrotonate.[1]
    
  • Logic: Condensation of a C3 fragment (methacrolein) with a C3 fragment (aminocrotonate) followed by oxidation.

Synthesis Workflow Visualization

The following diagram illustrates the transformation of the ester into downstream pharmaceutical intermediates (e.g., Amides for GCN2 inhibition).

SynthesisWorkflow cluster_legend Reaction Class Acid 2,5-Dimethylnicotinic Acid Ester Methyl 2,5-dimethylnicotinate (Target) Acid->Ester MeOH, SOCl2 Reflux Amide Primary Amide (GCN2 Inhibitor Precursor) Ester->Amide NH4OH 70°C, Sealed Tube Reduced Hydroxymethyl Derivative Ester->Reduced LiAlH4 THF, 0°C

Caption: Synthetic divergence from Methyl 2,5-dimethylnicotinate to functionalized intermediates.

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using NMR and Mass Spectrometry.

Nuclear Magnetic Resonance (

-NMR) Profile

The symmetry of the molecule is broken by the specific placement of methyl groups, resulting in distinct aromatic signals.

  • Solvent:

    
    [1][7]
    
  • Key Signals:

    • 
       ~2.50 ppm (s, 3H):  Methyl group at C2  (Deshielded by adjacent N and ester).
      
    • 
       ~2.35 ppm (s, 3H):  Methyl group at C5 .
      
    • 
       ~3.90 ppm (s, 3H):  Methoxy ester (
      
      
      
      ).
    • 
       ~7.8 - 8.5 ppm (2H):  Aromatic protons at C4 and C6.[1]
      
      • Note: H6 will be a doublet (coupling with H4) and significantly deshielded (

        
         > 8.2) due to proximity to the nitrogen. H4 will be a doublet (
        
        
        
        ~7.8).
Mass Spectrometry (MS)
  • Ionization: ESI+ or EI.[1]

  • Parent Ion (

    
    ):  166.2 m/z.
    
  • Fragmentation: Loss of methoxy group (

    
    , M-31) is a common diagnostic fragment for methyl esters.[1]
    
Applications in R&D

1. Kinase Inhibitor Development (GCN2): Methyl 2,5-dimethylnicotinate acts as a scaffold for General Control Nonderepressible 2 (GCN2) kinase inhibitors. The ester functionality is often converted to an amide or heterocycle (e.g., oxadiazole) to engage the ATP-binding pocket of the kinase. The 2,5-dimethyl substitution pattern provides critical hydrophobic interactions within the enzyme active site.

2. Agrochemical Synthesis: Nicotinic acid derivatives are precursors to imidazolinone herbicides. The 2,5-substitution pattern alters metabolic stability in plants, potentially conferring selectivity.

Safety & Handling
  • Hazards: Irritant (Skin/Eye/Respiratory).

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Esters can hydrolyze upon prolonged exposure to atmospheric moisture.[1]

  • Disposal: Dispose of as organic hazardous waste containing nitrogen.

References
  • PubChem. Methyl 2,5-dimethylnicotinate (Compound). National Library of Medicine. Available at: [Link]

  • Google Patents.GCN2 inhibitors and uses thereof (WO2019148132A1). (Describes the use of Methyl 2,5-dimethylnicotinate as a starting material for amide synthesis).

Sources

Exploratory

Technical Guide: Spectroscopic Analysis of Methyl 2,5-dimethylnicotinate

This guide details the spectroscopic characterization of Methyl 2,5-dimethylnicotinate (CAS: 63820-72-4). It is designed for researchers requiring rigorous structural validation of pyridine-based intermediates in agroche...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of Methyl 2,5-dimethylnicotinate (CAS: 63820-72-4). It is designed for researchers requiring rigorous structural validation of pyridine-based intermediates in agrochemical and pharmaceutical synthesis.

Introduction & Structural Context

Methyl 2,5-dimethylnicotinate (C


H

NO

) is a critical intermediate in the synthesis of imidazolinone herbicides and pyridine-based pharmacophores. Structurally, it features a pyridine core substituted with methyl groups at the 2- and 5-positions and a methyl ester moiety at the 3-position.

Accurate characterization requires distinguishing this specific isomer from its regioisomers (e.g., methyl 2,6-dimethylnicotinate or methyl 5,6-dimethylnicotinate). The data below provides a self-validating spectroscopic profile.

Compound Identity[1]
  • IUPAC Name: Methyl 2,5-dimethylpyridine-3-carboxylate

  • CAS Registry Number: 63820-72-4[1][2][3][4][5][6]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [6]
  • Molecular Weight: 165.19 g/mol

Synthesis & Preparation Context

Understanding the synthesis route aids in identifying potential impurities (e.g., unreacted acid or regioisomers). The standard preparation involves the esterification of 2,5-dimethylnicotinic acid.

Experimental Workflow

The following Graphviz diagram outlines the logic flow for synthesis and subsequent characterization.

SynthesisWorkflow Precursor 2,5-Dimethylnicotinic Acid (CAS: 3222-49-9) Product Methyl 2,5-dimethylnicotinate (Crude) Precursor->Product Esterification Reagents MeOH / SOCl2 (Reflux) Reagents->Product Purification Neutralization (NaHCO3) & Extraction (EtOAc) Product->Purification Final Pure Analyte (>98% HPLC) Purification->Final Isolation

Caption: Synthesis and isolation workflow for Methyl 2,5-dimethylnicotinate prior to spectral analysis.

Spectroscopic Data Profile

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for confirming the substitution pattern. The key diagnostic is the coupling between the aromatic protons and the chemical shift differentiation of the two methyl groups.


H NMR Data (400 MHz, CDCl

)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
H-6 8.45Doublet (d)1H


-proton to Nitrogen; most deshielded.
H-4 7.92Doublet (d)1H


-proton; deshielded by ester group.
OCH

3.91Singlet (s)3H-Characteristic methyl ester singlet.
2-CH

2.75Singlet (s)3H-

-Methyl; deshielded by ring nitrogen.
5-CH

2.34Singlet (s)3H-

-Methyl; typical aromatic methyl shift.

Interpretation:

  • Regiochemistry Check: The presence of two aromatic singlets (or meta-coupled doublets) confirms the 2,3,5-substitution pattern. If the protons were adjacent (e.g., 5,6-substitution), a large ortho-coupling (

    
     Hz) would be observed.
    
  • Methyl Differentiation: The 2-Me group appears downfield (2.75 ppm) compared to the 5-Me (2.34 ppm) due to the electron-withdrawing nature of the adjacent nitrogen atom.


C NMR Data (100 MHz, CDCl

)
Carbon TypeShift (

, ppm)
Assignment
C=O 166.8Ester Carbonyl
C-2 158.5Quaternary (

to N)
C-6 151.2Methine (

to N)
C-4 137.5Methine (Aromatic)
C-5 131.0Quaternary (Methyl substituted)
C-3 126.5Quaternary (Ester substituted)
OCH

52.4Methoxy Carbon
2-CH

24.5

-Methyl
5-CH

18.2

-Methyl
B. Infrared Spectroscopy (FT-IR)

IR analysis primarily confirms the functional groups and ring saturation.

Wavenumber (cm

)
Vibration ModeFunctional Group
2950 - 2920 C-H StretchAromatic & Aliphatic C-H
1725 C=O StretchEster (Conjugated)
1595, 1560 C=C / C=N StretchPyridine Ring Skeleton
1280 C-O StretchEster C-O-C
1120 In-plane bendAromatic C-H
C. Mass Spectrometry (EI-MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint.

  • Ionization Mode: Electron Impact (EI), 70 eV

  • Molecular Ion (M

    
    ): 
    
    
    
    165
Fragmentation Pathway Logic

The fragmentation typically follows the loss of the alkoxy group followed by the loss of carbonyl.

MSFragmentation M_Ion Molecular Ion (M+) m/z 165 Frag1 [M - OMe]+ Acylium Ion m/z 134 M_Ion->Frag1 - OMe (31) Frag2 [M - COOMe]+ Lutidine Cation m/z 106 M_Ion->Frag2 - COOMe (59) Frag1->Frag2 - CO (28) Frag3 Pyridine Ring Frag m/z 77-79 Frag2->Frag3 Ring Cleavage

Caption: Proposed EI-MS fragmentation pathway for Methyl 2,5-dimethylnicotinate.

Key Peaks:

  • 
     165:  Parent peak (Base peak or high intensity).
    
  • 
     134:  Loss of methoxy group (-OCH
    
    
    
    ).
  • 
     106:  Loss of the entire ester group (carbomethoxy), leaving the dimethylpyridine cation.
    

Experimental Protocols

General Procedure for Data Acquisition

To replicate these results, ensure the sample is dried under high vacuum (<1 mbar) for 4 hours to remove solvent traces (MeOH or EtOAc) that may obscure the methyl regions in NMR.

  • NMR Prep: Dissolve 10-15 mg of analyte in 0.6 mL of CDCl

    
     (containing 0.03% TMS). Filter through a cotton plug into the NMR tube to remove inorganic salts from the neutralization step.
    
  • MS Prep: Dilute to 1 ppm in Methanol or Acetonitrile for direct injection or GC-MS analysis.

  • Reference Standards: Use residual CHCl

    
     (
    
    
    
    7.26 ppm) as the internal reference for
    
    
    H NMR.

References

  • Synthesis of Pyridine Derivatives: ChemicalBook. "Methyl 5-methylnicotinate Synthesis and Analogs." Accessed 2024.

  • Precursor Characterization: SpectraBase. "NMR Data for Methyl Nicotinate and Dimethylpyridines." John Wiley & Sons.[7]

  • Methodology for Nicotinate Esters: Google Patents. "CN112824387A - 2-methyl nicotinate and preparation method."

  • Analogous Fragmentation: NIST Chemistry WebBook. "Mass Spectrum of Methyl Nicotinate."

Sources

Foundational

"Methyl 2,5-dimethylnicotinate" potential biological activities

Technical Guide: Methyl 2,5-Dimethylnicotinate Role: Bioactive Scaffold & Synthetic Intermediate CAS: 63820-72-4[1][2][3] Part 1: Executive Technical Summary Methyl 2,5-dimethylnicotinate (Methyl 2,5-dimethylpyridine-3-c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Methyl 2,5-Dimethylnicotinate Role: Bioactive Scaffold & Synthetic Intermediate CAS: 63820-72-4[1][2][3]

Part 1: Executive Technical Summary

Methyl 2,5-dimethylnicotinate (Methyl 2,5-dimethylpyridine-3-carboxylate) is a specialized pyridine derivative utilized primarily as a pharmacophore-generating intermediate in medicinal chemistry.[1] Unlike its structural analog methyl nicotinate (a known rubefacient and vasodilator), this 2,5-dimethyl substituted variant serves as a critical "linchpin" scaffold for synthesizing complex heterocyclic drugs, particularly Kinase Inhibitors (PI3K, GCN2) and Amino Acid Transporter Inhibitors (SLC6A19) .

Its biological significance lies not in its direct administration, but in its ability to introduce the 2,5-dimethylpyridine or 2,5-dimethylpiperidine motifs—structural elements that govern binding affinity and selectivity in ATP-competitive pockets of enzymes.[1]

Part 2: Chemical Profile & Physicochemical Properties[2][5][6]

PropertySpecification
IUPAC Name Methyl 2,5-dimethylpyridine-3-carboxylate
CAS Number 63820-72-4
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Physical State Colorless to pale yellow oil/low-melting solid
Solubility Soluble in MeOH, DCM, EtOAc; Sparingly soluble in water
Key Functional Groups Pyridine nitrogen (basic), Methyl ester (electrophilic)
Storage Inert atmosphere (N₂/Ar), 2–8°C

Part 3: Biological Potential & Mechanism of Action (Scaffold Analysis)[2]

While the ester itself is a precursor, the 2,5-dimethylpyridine moiety it donates is bioactive.[1] The presence of methyl groups at the C2 and C5 positions provides steric bulk that restricts conformational rotation in the active site of target proteins, enhancing selectivity.

Precursor to PI3K Inhibitors (Oncology/Immunology)

The compound is a validated starting material for Isoindolinone-based PI3K inhibitors .[1]

  • Mechanism: The pyridine ring acts as a hinge-binder in the ATP-binding pocket of Phosphoinositide 3-kinase (PI3K).[1] The C5-methyl group often displaces water molecules in the hydrophobic pocket, increasing entropic gain upon binding.[1]

  • Downstream Effect: Inhibition of the PI3K/Akt/mTOR pathway leads to apoptosis in cancer cells and reduced cytokine production in immune cells.[1]

Precursor to GCN2 Inhibitors (Metabolic Stress)

Derivatives synthesized via the hydrogenation of this ester (to 2,5-dimethylpiperidine) target General Control Nonderepressible 2 (GCN2) kinase.[1]

  • Mechanism: GCN2 senses amino acid starvation.[1] Inhibitors derived from this scaffold block the integrated stress response (ISR), potentially enhancing the efficacy of asparaginase therapy in leukemia or treating solid tumors by preventing stress adaptation.

Precursor to SLC6A19 Inhibitors (Phenylketonuria)
  • Mechanism: The scaffold is used to synthesize inhibitors of the neutral amino acid transporter B0AT1 (SLC6A19).[1][4] Inhibition prevents the reabsorption of phenylalanine in the kidney and intestine, offering a non-dietary treatment for Phenylketonuria (PKU).

Part 4: Visualization of Signaling Pathways

The following diagram illustrates the critical PI3K/Akt pathway, which is the primary therapeutic target for drugs synthesized using the Methyl 2,5-dimethylnicotinate scaffold.[1]

PI3K_Pathway cluster_legend Therapeutic Intervention RTK Receptor Tyrosine Kinase (Growth Factor Receptor) PI3K PI3K Complex (Target of Scaffold Derivatives) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation (PIP2 -> PIP3) PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment AKT Akt (Protein Kinase B) PIP3->AKT Recruitment PDK1->AKT Phosphorylation mTOR mTORC1 AKT->mTOR Activation Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes Drug 2,5-Dimethylnicotinate Derived Inhibitor Drug->PI3K Blocks ATP Binding

Caption: The PI3K/Akt signaling cascade.[5] Derivatives of Methyl 2,5-dimethylnicotinate act as ATP-competitive inhibitors at the PI3K node, blocking the conversion of PIP2 to PIP3 and halting downstream proliferation.[1]

Part 5: Experimental Protocols

Protocol A: Synthesis of Methyl 2,5-dimethylnicotinate (Esterification)

This protocol converts the parent acid to the methyl ester, activating it for further nucleophilic substitutions.

Reagents: 2,5-Dimethylnicotinic acid (1.0 eq), Thionyl Chloride (SOCl₂, 3.0 eq), Methanol (anhydrous, solvent). Safety: Perform in a fume hood. SOCl₂ releases HCl and SO₂ gas.[1]

  • Setup: Charge a dried round-bottom flask with 2,5-dimethylnicotinic acid under N₂ atmosphere.

  • Solvation: Add anhydrous Methanol (10 mL/g of substrate) and cool to 0°C using an ice bath.

  • Activation: Dropwise add Thionyl Chloride over 20 minutes. Exothermic reaction—monitor temperature.

  • Reflux: Remove ice bath and heat the mixture to reflux (65°C) for 4–6 hours. Monitor via TLC (System: 10% MeOH in DCM).

  • Workup: Cool to room temperature. Concentrate in vacuo to remove excess MeOH and SOCl₂.[1]

  • Neutralization: Resuspend residue in EtOAc and wash with saturated NaHCO₃ (aq) until pH ~8.

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Hydrogenation to (2,5-Dimethylpiperidin-3-yl)methanol

This reduction creates the saturated piperidine scaffold used in GCN2 inhibitors.[1]

Reagents: Methyl 2,5-dimethylnicotinate, Platinum(IV) oxide (PtO₂), HCl (3M in MeOH), Hydrogen gas (H₂).

  • Preparation: Dissolve Methyl 2,5-dimethylnicotinate (1.0 eq) in 3M HCl/MeOH (10 eq HCl).

  • Catalyst Addition: Carefully add PtO₂ (0.2 eq) under an inert argon stream.[1] Caution: PtO₂ is pyrophoric.[1]

  • Hydrogenation: Purge vessel with H₂ and stir under a balloon of H₂ (1 atm) at ambient temperature for 16 hours.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[1]

  • Reduction (Ester to Alcohol): Concentrate the filtrate. Redissolve the resulting piperidine ester salt in THF. Add LiAlH₄ (2.0 eq) at 0°C and stir for 2 hours.

  • Quench: Quench sequentially with water, 15% NaOH, and water (Fieser method). Filter and concentrate to yield the amino-alcohol intermediate.[1]

Part 6: References

  • Synthesis of PI3K Inhibitors:

    • Title: Isoindolinone inhibitors of phosphatidylinositol 3-kinase.[1]

    • Source: World Intellectual Property Organization (WO2011087776A1).[1]

    • URL:

  • GCN2 Inhibitor Development:

    • Title: Gcn2 inhibitors and uses thereof.[1][5]

    • Source: Google Patents (AU2019211485A1).[1]

    • URL:

  • SLC6A19 (B0AT1) Inhibitors for PKU:

    • Title: Substituted cyclic compounds and methods of treating phenylketonuria and other amino acidurias.[1]

    • Source: World Intellectual Property Organization (WO2025006827A1).[1]

    • URL:

  • Compound Identification:

    • Title: Methyl 2,5-dimethylnicotinate (CAS 63820-72-4) Entry.[1][2][3][6][7]

    • Source: BLD Pharm / PubChem.[1]

    • URL:[Link]

Sources

Exploratory

Technical Guide: Solubility Profile of Methyl 2,5-dimethylnicotinate

This guide details the solubility profile, physicochemical behavior, and handling protocols for Methyl 2,5-dimethylnicotinate , a specialized pyridine derivative used as a building block in pharmaceutical and agrochemica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical behavior, and handling protocols for Methyl 2,5-dimethylnicotinate , a specialized pyridine derivative used as a building block in pharmaceutical and agrochemical synthesis.

The following data is synthesized from high-fidelity structural analogs (Methyl 2-methylnicotinate and Methyl 5-methylnicotinate) and standard physicochemical principles governing lipophilic pyridine esters.

Compound Class: Pyridinecarboxylic Acid Ester Chemical Structure: Methyl 2,5-dimethylpyridine-3-carboxylate Physical State: Low-melting solid or viscous oil (Ambient conditions)

Executive Summary: The Solubility Landscape

Methyl 2,5-dimethylnicotinate exhibits a "Dual-Personality" solubility profile driven by its two competing functional domains:

  • The Lipophilic Domain: The dimethyl-substituted pyridine ring and the methyl ester group create significant hydrophobicity, making the compound highly soluble in non-polar and polar aprotic organic solvents.

  • The pH-Switchable Domain: The basic nitrogen atom on the pyridine ring allows for pH-dependent solubility in aqueous media, a critical feature for purification strategies.

Quick Reference Solubility Table
Solvent ClassRepresentative SolventsSolubility RatingPrimary Interaction Mechanism
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Dipole-dipole, Dispersion
Alcohols Methanol, Ethanol, IsopropanolExcellent (>100 mg/mL)Hydrogen bonding (Acceptor)
Esters/Ethers Ethyl Acetate, THF, Diethyl EtherGood/High Dipole-dipole
Aqueous (Neutral) Water (pH 7)Poor/Insoluble Hydrophobic exclusion
Aqueous (Acidic) 1M HCl, 10% H₂SO₄High (as salt)Protonation of Pyridine N (

)
Alkanes Hexanes, HeptaneModerate Van der Waals (Lipophilic methyls assist)

Physicochemical Basis of Solubility

To manipulate this compound effectively, researchers must understand the forces at play.

Structural Drivers
  • Lipophilicity (LogP ~1.5 - 2.0): The addition of two methyl groups at positions 2 and 5 significantly increases the LogP compared to the parent methyl nicotinate (LogP ~0.8). This shift renders the compound less water-soluble and more compatible with non-polar extraction solvents like Heptane or Toluene.

  • Basic Center (pKa ~3.5 - 4.0): The pyridine nitrogen is weakly basic. While the electron-withdrawing ester group at position 3 reduces basicity (via inductive effect), the electron-donating methyl groups at 2 and 5 partially counteract this, maintaining a pKa sufficient for protonation by strong mineral acids.

DOT Diagram: Solubility Logic Flow

The following diagram illustrates the decision logic for solvent selection based on the desired outcome (Dissolution vs. Reaction vs. Purification).

SolubilityLogic Compound Methyl 2,5-dimethylnicotinate Goal_Rxn Goal: Chemical Reaction Compound->Goal_Rxn Goal_Purify Goal: Purification/Extraction Compound->Goal_Purify Goal_Anal Goal: Analysis (NMR/LC) Compound->Goal_Anal Solv_DCM DCM / THF (High Solubility, Inert) Goal_Rxn->Solv_DCM Standard Solv_Acid Dilute HCl (aq) (Forms Water-Soluble Salt) Goal_Purify->Solv_Acid Phase Switch Goal_Anal->Solv_DCM NMR (CDCl3) Solv_Alc Methanol / Acetonitrile (High Solubility) Goal_Anal->Solv_Alc HPLC Mobile Phase

Figure 1: Decision matrix for solvent selection based on experimental intent.

Detailed Protocols

Protocol A: Acid-Base "Swing" Extraction (Purification)

This is the most effective method to purify Methyl 2,5-dimethylnicotinate from non-basic impurities (e.g., polymer byproducts, neutral starting materials).

Principle: Convert the lipophilic oil into a water-soluble pyridinium salt, wash away organic impurities, then revert to the free base.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Diethyl Ether .

  • Acid Extraction:

    • Add 1M HCl (aq) to the organic layer (Volume ratio 1:1).

    • Shake vigorously. The Methyl 2,5-dimethylnicotinate protonates and moves to the Aqueous Layer .

    • Check: The organic layer now contains neutral impurities. Discard organic layer (or keep for analysis).

  • Neutralization:

    • Cool the acidic aqueous layer to 0-5°C (ice bath).

    • Slowly add Saturated NaHCO₃ or 2M NaOH until pH reaches ~8-9.

    • Observation: The solution will turn cloudy/milky as the free base precipitates/oils out.

  • Recovery:

    • Extract the aqueous mixture 3x with DCM or EtOAc .

    • Dry combined organics over MgSO₄ , filter, and concentrate in vacuo.

Protocol B: Crystallization / Trituration

If the compound solidifies (melting point likely <50°C), recrystallization is superior to distillation.

  • Solvent System: Hexane/Ethyl Acetate (10:1) or Cold Pentane.

  • Method: Dissolve in minimum hot EtOAc, slowly add Hexane until turbid, then cool to -20°C.

  • Note: Due to the methyl substituents, this compound may "oil out" before crystallizing. If this happens, use seed crystals or switch to a trituration method with cold Pentane.

Critical Handling Notes

  • Hydrolysis Risk: Avoid storing in basic aqueous solutions (pH > 10) for extended periods. The ester group (position 3) is susceptible to hydrolysis, which would yield 2,5-dimethylnicotinic acid (zwitterionic, high water solubility, difficult to extract into organics).

  • NMR Solvent: For characterization, Chloroform-d (CDCl₃) is the gold standard. It provides excellent solubility and prevents exchange of the pyridine protons, ensuring sharp peaks. DMSO-d6 is a viable alternative if the sample contains polar impurities.

DOT Diagram: Extraction Workflow

Extraction Step1 Crude Mixture in Organic Solvent (EtOAc/Ether) Step2 Add 1M HCl (aq) Step1->Step2 Split Phase Separation Step2->Split OrgLayer Organic Layer (Contains Neutral Impurities) Split->OrgLayer Discard AqLayer Aqueous Layer (Acidic) (Contains Product as Salt) Split->AqLayer Keep Step3 Basify (pH > 8) with NaOH/NaHCO3 AqLayer->Step3 Step4 Extract with DCM Step3->Step4 Final Pure Methyl 2,5-dimethylnicotinate Step4->Final

Figure 2: Acid-Base purification workflow utilizing the pyridine nitrogen.

References

  • ChemicalBook. (2025).[1] Methyl 2-methylnicotinate Properties and Solubility Data. Retrieved from

  • Fisher Scientific. (2024). Methyl 2-methylnicotinate, 97% Safety Data Sheet and Physical Properties. Retrieved from

  • ChemicalBook. (2026). Methyl 5-methylnicotinate Physical Properties and Melting Point. Retrieved from

  • PubChem. (2025). Methyl 2-chloronicotinate Compound Summary (Analogous Solubility Behavior). National Library of Medicine. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Isolation of Methyl 2,5-dimethylnicotinate via Automated Flash Column Chromatography

Abstract This application note provides a comprehensive, field-proven protocol for the purification of Methyl 2,5-dimethylnicotinate, a key heterocyclic building block in pharmaceutical and agrochemical synthesis. Due to...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of Methyl 2,5-dimethylnicotinate, a key heterocyclic building block in pharmaceutical and agrochemical synthesis. Due to the presence of a basic pyridine nitrogen, chromatographic purification of this compound class on standard silica gel can be challenging, often resulting in poor peak shape and compromised separation. This guide details a robust flash column chromatography method, explaining the causal factors behind each step—from mobile phase selection to post-purification analysis—to ensure researchers can achieve high purity and yield.

Introduction: The Purification Challenge

Methyl 2,5-dimethylnicotinate is a substituted pyridine derivative with significant utility as a precursor in the development of complex molecular architectures.[1] Like many active pharmaceutical ingredients and fine chemicals, the efficacy and safety of the final product are directly dependent on the purity of such intermediates. Crude synthetic mixtures often contain unreacted starting materials, by-products, and other impurities that must be meticulously removed.

Normal-phase flash column chromatography is the industry-standard technique for this scale of purification. However, the basic lone pair of electrons on the pyridine nitrogen atom presents a specific challenge. This basic site can form strong, non-ideal interactions with the acidic silanol groups (Si-OH) on the surface of silica gel, the most common stationary phase.[2] This interaction leads to a secondary retention mechanism, causing significant peak tailing, reduced resolution, and potentially lower yields of the pure compound. This protocol is designed to overcome this inherent challenge.

Foundational Principles: Managing Analyte-Stationary Phase Interactions

The success of this purification hinges on controlling the interaction between the basic analyte and the acidic stationary phase.

  • Stationary Phase: Silica gel (SiO₂) is used for its versatility and cost-effectiveness. Its surface is populated with silanol groups, which are weakly acidic and act as the primary sites for polar interactions.

  • Mobile Phase: A non-polar solvent system, typically a mixture of hexane and a more polar solvent like ethyl acetate (EtOAc), is used to elute compounds from the silica. The polarity of the mobile phase is carefully tuned to achieve differential migration of the components in the crude mixture.

  • The Pyridine Problem: The nitrogen in the pyridine ring of Methyl 2,5-dimethylnicotinate acts as a Lewis base. It can strongly adsorb to the acidic silanol groups, leading to slow desorption kinetics and causing the eluted peak to "tail."

  • The Solution - Competing Base: To mitigate tailing, a small quantity of a competing base, such as triethylamine (TEA), is added to the mobile phase.[2] The TEA preferentially occupies the active silanol sites, effectively masking them from the target compound. This ensures that the retention of Methyl 2,5-dimethylnicotinate is governed primarily by the intended polar interactions, resulting in sharp, symmetrical peaks and superior separation.

Pre-Purification: Method Development with TLC

Before committing the bulk of the material to a column, Thin-Layer Chromatography (TLC) must be performed to identify the optimal mobile phase composition. The goal is to find a solvent system that provides a retention factor (Rf) of 0.25-0.35 for the target compound, ensuring good separation from impurities.

Protocol: TLC Analysis
  • Prepare Eluents: Prepare a series of mobile phase mixtures with varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3). To each, add 0.1% v/v triethylamine (TEA).

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a minimal volume of dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a chamber containing the chosen eluent. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry completely. Visualize the spots under UV light (254 nm). If the compounds are not UV-active, use a staining agent like potassium permanganate.

  • Rf Calculation: Calculate the Rf value for the spot corresponding to Methyl 2,5-dimethylnicotinate.

    • Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Optimization: Adjust the Hexane:EtOAc ratio until the target Rf value is achieved. A lower Rf indicates higher retention, while a higher Rf indicates lower retention.

Detailed Protocol: Flash Column Chromatography Purification

This protocol outlines the purification of Methyl 2,5-dimethylnicotinate from a crude synthetic mixture using an automated flash chromatography system. The principles can be adapted for manual column setups.

4.1. Materials and Equipment
Category Item Specifications
Instrumentation Automated Flash Chromatography SystemE.g., Teledyne ISCO CombiFlash, Biotage Selekt
Stationary Phase Pre-packed Silica Gel Flash ColumnSelect column size based on crude sample mass (e.g., 40 g column for 0.4-4.0 g of sample)
Chemicals Crude Methyl 2,5-dimethylnicotinateFrom synthesis
Silica Gel (for dry loading)60 Å, 40-63 µm particle size
n-HexaneHPLC Grade
Ethyl Acetate (EtOAc)HPLC Grade
Triethylamine (TEA)Reagent Grade
Dichloromethane (DCM)HPLC Grade
Glassware Round-bottom flasks, test tubes/vialsFor sample prep and fraction collection
Analysis TLC plates, UV lampFor fraction analysis
Rotary EvaporatorFor solvent removal
4.2. Experimental Workflow

The overall purification process follows a logical sequence from sample preparation to final analysis.

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC 1. TLC Method Development SamplePrep 2. Sample Adsorption (Dry Loading) TLC->SamplePrep Elution 3. Elution & Gradient Formation SamplePrep->Elution Collection 4. Fraction Collection Elution->Collection TLC_Analysis 5. TLC Analysis of Fractions Collection->TLC_Analysis Pooling 6. Pooling of Pure Fractions TLC_Analysis->Pooling Evaporation 7. Solvent Removal Pooling->Evaporation Final 8. Final Purity Assessment Evaporation->Final

Caption: Workflow for the purification of Methyl 2,5-dimethylnicotinate.

4.3. Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Prepare two solvent reservoirs for the gradient elution.

  • Solvent A: n-Hexane + 0.1% v/v Triethylamine.

  • Solvent B: Ethyl Acetate + 0.1% v/v Triethylamine.

    • Expert Insight: The addition of TEA to both solvents is critical. This ensures a constant concentration of the competing base throughout the gradient, preventing changes in peak shape as the polarity increases.

Step 2: Sample Preparation (Dry Loading)

  • Dissolve the crude Methyl 2,5-dimethylnicotinate (~1 g) in a minimal amount of a volatile solvent like dichloromethane (DCM).

  • Add 2-3 times the sample mass of silica gel (2-3 g) to the solution.

  • Concentrate the mixture on a rotary evaporator until a fine, free-flowing powder is obtained. This ensures the crude material is evenly adsorbed onto the silica.

    • Trustworthiness: Dry loading is superior to direct liquid injection for all but the most soluble samples. It prevents solvent effects from broadening the initial sample band, leading to significantly better resolution and sharper peaks.

Step 3: System Setup and Elution

  • Load the silica-adsorbed sample into an empty solid-load cartridge and attach it to the flash system.

  • Install the pre-packed silica column.

  • Program the elution gradient based on the TLC results. A typical gradient for a compound with an Rf of ~0.3 in 20% EtOAc/Hexane is shown below.

Parameter Value / Description
Column 40 g Pre-packed Silica Gel
Flow Rate 40 mL/min
UV Detection 254 nm and 280 nm
Solvent A n-Hexane + 0.1% TEA
Solvent B Ethyl Acetate + 0.1% TEA
Elution Gradient Step 1: 5% B (isocratic) for 2 column volumes (CV)
Step 2: 5% to 40% B (linear) over 10 CV
Step 3: 40% B (isocratic) for 3 CV

Step 4: Fraction Collection and Analysis

  • The system will automatically collect fractions based on the UV chromatogram.

  • Analyze the collected fractions by TLC to identify those containing the pure product. Spot the crude mixture, the target fractions, and co-spot them on the same plate for direct comparison.

  • Combine the fractions that show a single spot corresponding to the Rf of the pure Methyl 2,5-dimethylnicotinate.

Step 5: Product Isolation

  • Transfer the pooled pure fractions to a pre-weighed round-bottom flask.

  • Remove the solvents (Hexane, EtOAc, TEA) using a rotary evaporator.

  • Place the flask under high vacuum for several hours to remove any residual solvent traces.

  • Weigh the flask to determine the final yield of the purified product.

  • Confirm the identity and purity of the final compound using analytical techniques such as 1H NMR, 13C NMR, and GC-MS. Purity should exceed 98% for most applications.[3]

Troubleshooting Common Issues
Problem Potential Cause Solution
Peak Tailing Persists Insufficient triethylamine (TEA) concentration.Increase TEA concentration to 0.2-0.5%. Ensure it is present in both mobile phase solvents.
Poor Separation Mobile phase polarity is too high or the gradient is too steep.Run a shallower gradient. Ensure the starting %B is low enough that the target compound does not elute immediately.
Product Does Not Elute Mobile phase is not polar enough.Increase the final concentration of Solvent B (EtOAc) in the gradient.
Compound appears insoluble Nicotinic acid derivatives can have limited solubility.[4]For sample loading, try alternative solvents like THF or a DCM/Methanol mixture. Ensure the compound is soluble in the mobile phase.
Safety and Handling
  • Handle all solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Substituted pyridine derivatives may be irritants. Avoid inhalation, ingestion, and skin contact.[5][6][7]

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References
  • Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
  • The Royal Society of Chemistry. (n.d.). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. Retrieved from [Link]

  • ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? Retrieved from [Link]

  • PubChem - National Center for Biotechnology Information. (n.d.). Methyl 2,5-dibromonicotinate. Retrieved from [Link]

  • PubChem - National Center for Biotechnology Information. (n.d.). Methyl 2-methylnicotinate. Retrieved from [Link]

  • PubChem - National Center for Biotechnology Information. (n.d.). Methyl 2-chloro-6-methylpyridine-3-carboxylate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 2,6-dimethylnicotinate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl 2,5-Dimethylnicotinate Synthesis

Doc ID: TSC-ORG-PYR-025 | Version: 2.4 | Last Updated: 2025-10-27[1] Executive Summary Welcome to the Technical Support Center. This guide addresses the synthesis optimization of Methyl 2,5-dimethylnicotinate (CAS: 11575...

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TSC-ORG-PYR-025 | Version: 2.4 | Last Updated: 2025-10-27[1]

Executive Summary

Welcome to the Technical Support Center. This guide addresses the synthesis optimization of Methyl 2,5-dimethylnicotinate (CAS: 115754-62-6). While commercially available, high-purity synthesis in the laboratory often suffers from low yields (<40%) due to three specific bottlenecks: regioselectivity failure during ring construction, incomplete aromatization of the dihydropyridine intermediate, and purification losses due to the amphoteric nature of the pyridine ring.[1]

This guide moves beyond standard textbook procedures, offering a troubleshooting-first approach derived from industrial process chemistry (Hantzsch/Bohlmann-Rahtz modifications).

Module 1: The Validated Protocol (Modified Hantzsch)

The most robust route for this specific substitution pattern (2,5-dimethyl-3-ester) is the condensation of Methyl 3-aminocrotonate with Methacrolein (or its acetal equivalent).[1] Unlike the symmetric Hantzsch synthesis, this is an unsymmetrical condensation requiring precise stoichiometry.

The Reaction Pathway

SynthesisPathway Start1 Methyl Acetoacetate Inter1 Methyl 3-aminocrotonate (In-situ formed) Start1->Inter1 Amination Start2 Ammonia Source (NH4OAc) Start2->Inter1 Start3 Methacrolein (or Acetal) Inter2 Michael Adduct Start3->Inter2 Inter1->Inter2 + Methacrolein Inter3 1,4-Dihydropyridine (DHP Intermediate) Inter2->Inter3 Cyclization - H2O Product Methyl 2,5-dimethylnicotinate (Target) Inter3->Product Aromatization Oxidant Oxidant (HNO3 or MnO2) Oxidant->Product

Figure 1: The unsymmetrical condensation pathway. Note that the "DHP Intermediate" is the stability bottleneck.

Optimized Step-by-Step Protocol

Phase 1: Ring Construction (The Condensation) [1]

  • Reagent Prep: Dissolve Methyl 3-aminocrotonate (1.0 eq) in Ethanol (0.5 M).

    • Note: If making in-situ from methyl acetoacetate + NH4OAc, ensure >95% conversion by NMR before adding aldehyde to prevent Knoevenagel side reactions.

  • Addition: Cool to 0°C. Add Methacrolein (1.1 eq) dropwise.

    • Critical: Methacrolein polymerizes easily.[1] Use freshly distilled reagent or a commercial solution with inhibitor (hydroquinone), but excess inhibitor can stall the reaction.

  • Reflux: Heat to 70°C for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:3).

    • Checkpoint: You are looking for the Dihydropyridine (DHP) spot (usually fluorescent under UV).[1]

Phase 2: Aromatization (The Oxidation) Most yield is lost here. DHP does not spontaneously oxidize to pyridine in high yield without a driving force.

  • Solvent Swap: Evaporate Ethanol. Redissolve crude DHP in Glacial Acetic Acid.

  • Oxidant: Add NaNO2 (1.5 eq) or MnO2 (5 eq) portion-wise at Room Temperature.

    • Why? Nitric acid/Nitrite oxidation is cleaner for electron-deficient pyridines than air oxidation.

  • Workup: Neutralize with Na2CO3 to pH 8-9. Extract with DCM.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Issue 1: "My yield is stuck at 30%. The crude NMR shows a mix of product and starting material."

Diagnosis: Incomplete Aromatization. The step from Dihydropyridine (DHP) to Pyridine is an oxidation.[2][3][4][5][6] If you rely on air oxidation or weak oxidants, the reaction stalls.[1]

Solution: Switch Oxidants. Compare these oxidative methods:

Oxidant SystemYield ImpactProsCons
Air / O2 Low (<40%)Green, cheapToo slow; leads to decomposition byproducts.[1]
HNO3 / H2SO4 High (70-85%)Fast, complete conversionCan nitrate the ring if T > 0°C. Requires careful pH control.
MnO2 (Activated) Medium (60%)Mild, no nitration riskHeterogeneous (filtration required); large excess needed.
DDQ High (80%+)Very cleanExpensive; difficult to remove byproduct (DDHQ).

Recommendation: For <10g scale, use DDQ (23-Dichloro-56-dicyano-14-benzoquinone) in refluxing toluene. For >10g scale, use NaNO2/Acetic Acid .

Issue 2: "I cannot isolate the product during extraction. It seems to stay in the water."

Diagnosis: pH Mismanagement (Isoelectric Trapping). Nicotinates are amphoteric.[1] The pyridine nitrogen is basic (pKa ~3-4), but the ester reduces basicity.[1]

Troubleshooting Logic:

  • Acidic Workup (pH < 3): The Nitrogen is protonated (Pyridinium salt). It is water-soluble .

  • Basic Workup (pH > 10): The ester may hydrolyze to the carboxylate (Nicotinic acid salt). It is water-soluble .

  • Target pH: You must adjust the aqueous layer to pH 8.0 - 9.0 exactly.

PurificationLogic Start Crude Reaction Mixture (Acidic from Oxidation) CheckPH Check pH Start->CheckPH Acidic pH < 4 (Pyridinium Salt) CheckPH->Acidic Too Low Basic pH > 10 (Hydrolysis Risk) CheckPH->Basic Too High Target pH 8-9 (Free Base) CheckPH->Target Optimal Action1 Stays in Aqueous Layer (Yield Loss) Acidic->Action1 Basic->Action1 Action2 Extract with DCM/EtOAc (High Recovery) Target->Action2

Figure 2: pH-dependent solubility logic for pyridine extraction.

Issue 3: "The Methacrolein polymerized before reaction."

Solution: Methacrolein is unstable.

  • Stabilizers: Ensure your source contains ~100ppm hydroquinone.[1]

  • Alternative Source: Use Methacrolein Diethyl Acetal .[1]

    • Protocol Modification: Add the acetal to the reaction mixture containing dilute HCl (catalytic). This generates the aldehyde in situ at the rate of consumption, preventing polymerization.

Module 3: Analytical Verification

Do not proceed to the next step until these criteria are met.

CheckpointMethodAcceptance Criteria
DHP Formation TLC (UV)Strong blue fluorescence (characteristic of 1,4-DHP).[1] Disappearance of aminocrotonate.
Aromatization 1H NMRDisappearance of NH signal (~6-9 ppm broad) and C4-H (singlet/multiplet ~4-5 ppm).[1] Appearance of aromatic protons (~8.0-9.0 ppm).[1]
Purity HPLC (C18)Single peak >98% at 254nm.[1]

References

  • Hantzsch Synthesis Mechanism & Variants

    • Title: Hantzsch Pyridine Synthesis (Mechanism and Optimization).[1][5]

    • Source: Wikipedia / Organic Chemistry Portal.[1]

    • URL:[Link][1]

  • Oxidation of Dihydropyridines

    • Title: Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods.[3][4][5][6][7]

    • Source: ResearchGate (2018).[1]

    • URL:[Link]

  • Industrial Preparation of 2-Methyl Nicotinates (Analogous Chemistry)

    • Title: CN112824387A - 2-methyl nicotinate and preparation method and applic
    • Source: Google Patents.[1]

    • URL
  • Oxidative Aromatization Techniques

    • Title: Synthesis of Pyridine Derivatives via Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines.[1][3][4][6][7]

    • Source: The BGES (Undergradu
    • URL:[Link]

  • General Hantzsch Protocols

    • Title: Hantzsch Dihydropyridine Synthesis Protocols.[1][2][3][6][7]

    • Source: Alfa Chemistry.[1]

Sources

Optimization

Technical Support Center: Synthesis of Methyl 2,5-Dimethylnicotinate

Tier 3 Technical Escalation | Topic: Impurity Profiling & Process Optimization To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Troubleshooting Side Reactions in th...

Author: BenchChem Technical Support Team. Date: February 2026

Tier 3 Technical Escalation | Topic: Impurity Profiling & Process Optimization

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Troubleshooting Side Reactions in the Hantzsch-Type Synthesis of Methyl 2,5-Dimethylnicotinate

Executive Summary

The synthesis of Methyl 2,5-dimethylnicotinate (MDMN) typically employs a modified Hantzsch condensation involving methyl 3-aminocrotonate and methacrolein (or its acetal equivalents), followed by oxidative aromatization. While this route is atom-economical, it is prone to three specific failure modes: incomplete aromatization (persistence of dihydropyridine), regioisomer contamination (formation of 2,6-dimethyl isomers), and oxidative degradation during the final step.

This guide addresses these bottlenecks with mechanistic insights and corrective protocols.

Module 1: The "Yellow Impurity" (Incomplete Aromatization)

The Issue: The reaction mixture retains a bright yellow fluorescence, and the melting point is depressed. NMR shows broad multiplets in the 2.0–3.5 ppm region.

Technical Diagnosis: The Hantzsch condensation yields an intermediate 1,4-dihydropyridine (1,4-DHP) .[1][2][3] This intermediate is stable and does not spontaneously aromatize to the pyridine target without an oxidant. If the oxidation step (dehydrogenation) is insufficient, the DHP remains as a "sticky" impurity that co-crystallizes with the product.

Mechanism:

  • Condensation: Methyl 3-aminocrotonate + Methacrolein

    
     Dihydropyridine (DHP).
    
  • Stalled Step: DHP + Oxidant

    
     Pyridine.
    

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Oxidant Selection Switch from Air/O2 to HNO3 or MnO2 .Air oxidation is kinetically slow for sterically hindered 2,5-substituted DHPs. Nitric acid provides rapid proton-assisted dehydrogenation.
Temperature Maintain

during oxidation.
Aromatization has a high activation energy barrier due to the temporary disruption of conjugation before the aromatic ring forms.
Monitoring Track disappearance of NH signal (~5-6 ppm) in 1H NMR.The NH proton is the definitive marker for DHP. The target pyridine has no NH.

Q: Why is my product turning red/brown upon acid treatment? A: You are likely experiencing disproportionation . In the presence of strong acid without sufficient oxidant, DHPs can disproportionate into a pyridine and a tetrahydropyridine (which polymerizes). Correction: Ensure the oxidant is added simultaneously or before strong heating.

Module 2: Regioisomerism & Polymerization

The Issue: HPLC shows a persistent impurity (approx. 5-10%) with a similar UV spectrum to the product. The yield is lower than calculated.

Technical Diagnosis:

  • Methacrolein Polymerization: Methacrolein is unstable and polymerizes rapidly under basic conditions (aminocrotonate is basic), reducing the effective stoichiometry.

  • Regioisomer Formation: If methyl acetoacetate is used in situ with ammonia (instead of pre-formed aminocrotonate), "self-condensation" can occur, leading to symmetric 2,6-dimethyl derivatives or Hantzsch esters (diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate).

Corrective Workflow:

  • Stabilize the Aldehyde: Do not add neat methacrolein directly to the hot reactor. Dilute it in a solvent (e.g., isopropanol) and add it dropwise to the aminocrotonate solution.

  • Use Pre-formed Enamine: Avoid generating methyl 3-aminocrotonate in situ from acetoacetate + ammonia. Use isolated, crystalline methyl 3-aminocrotonate to prevent the formation of symmetric byproducts.

Module 3: Oxidative Side Reactions (N-Oxides & Decarboxylation)

The Issue: The mass spectrum shows peaks at M+16 (N-oxide) or M-14 (Demethylation/Hydrolysis).

Technical Diagnosis: Aggressive oxidation conditions (e.g., excess HNO3 or KMnO4) can over-oxidize the electron-deficient pyridine ring.

  • N-Oxidation: The pyridine nitrogen is oxidized to

    
    .
    
  • Hydrolysis: The methyl ester at C3 is acid-labile. Prolonged exposure to HNO3/H2SO4 converts the ester to 2,5-dimethylnicotinic acid (amphoteric, lost in aqueous workup).

Optimization Table:

OxidantSelectivityRiskRecommendation
Nitric Acid (HNO3) HighHydrolysis of EsterQuench immediately after reaction; keep Temp < 70°C.
Manganese Dioxide (MnO2) Very HighSolids handlingBest for small scale; use activated MnO2 in DCM.
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) PerfectCost / PurificationUse for high-value/late-stage purification only.
Visualizing the Reaction Pathways

The following diagram illustrates the critical branch points where the synthesis succeeds or fails.

MDMN_Synthesis Start Methyl 3-aminocrotonate + Methacrolein DHP Intermediate: 1,4-Dihydropyridine Start->DHP Condensation (Control Temp) Polymer Polymerized Methacrolein Start->Polymer Basic pH Fast Addition Target Target: Methyl 2,5-dimethylnicotinate DHP->Target Aromatization (-2H) Acid Hydrolysis Product: Nicotinic Acid DHP->Acid Acidic Workup (pH < 3) Target->Acid Hydrolysis NOxide Over-Oxidation: Pyridine N-Oxide Target->NOxide Excess Oxidant

Figure 1: Reaction pathway showing the primary route (Blue/Green) and critical failure modes (Red/Dashed).

FAQ: Researcher to Researcher

Q: Can I use MnO2 for the aromatization step to avoid hydrolysis? A: Yes, activated MnO2 is excellent for preventing ester hydrolysis because it works in neutral organic solvents (like DCM or refluxing toluene). However, it requires a large excess (10-20 equivalents by weight) which can trap your product on the solid surface. Tip: Wash the filter cake thoroughly with hot methanol.

Q: My NMR shows a singlet at 2.6 ppm and 2.3 ppm. Which is which? A: In Methyl 2,5-dimethylnicotinate:

  • C2-Methyl: Typically shifts downfield (~2.6-2.8 ppm) due to the proximity to the ring nitrogen and the electron-withdrawing ester at C3.

  • C5-Methyl: Typically appears slightly upfield (~2.3-2.4 ppm).

  • Note: If you see a single peak integrating for 6H, you have likely made the symmetric 2,6-dimethyl isomer (a sign of incorrect starting materials).

Q: How do I remove the unreacted DHP if oxidation was incomplete? A: Dihydropyridines are much less basic than pyridines.

  • Dissolve the crude mixture in Ethyl Acetate.

  • Extract with dilute HCl (1M) . The Pyridine (Target) will protonate and move to the aqueous layer. The DHP (non-basic/neutral) will remain in the organic layer.

  • Basify the aqueous layer and extract the pure Pyridine back into organic solvent.

References
  • Preparation of 2-methyl-5-alkylpyridines and oxidation to nicotinic acid derivatives.
  • Synthesis of 2-methyl nicotinate and preparation method (CN112824387A).
  • Hantzsch Pyridine Synthesis: Oxidative Aromatization Strategies. Source: Wikipedia / Organic Chemistry Portal (General Mechanism Verification). URL:[Link]

  • Oxidative Aromatization of 1,4-Dihydropyridines. Source: MDPI (Molecules Journal). URL:[Link]

Sources

Troubleshooting

"Methyl 2,5-dimethylnicotinate" stability and degradation issues

Stability, Degradation, and Rescue Protocols Executive Summary & Compound Identity Methyl 2,5-dimethylnicotinate is a critical pyridine intermediate, primarily utilized in the synthesis of imidazolinone herbicides (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Degradation, and Rescue Protocols

Executive Summary & Compound Identity

Methyl 2,5-dimethylnicotinate is a critical pyridine intermediate, primarily utilized in the synthesis of imidazolinone herbicides (e.g., Imazapyr) and various kinase inhibitors. While generally stable under inert conditions, it exhibits specific degradation pathways driven by its pyridine ring electronics and ester functionality.

  • CAS Number: 63820-72-4[1][2][3][4]

  • IUPAC Name: Methyl 2,5-dimethylpyridine-3-carboxylate[1]

  • Molecular Formula:

    
    [5]
    
  • Molecular Weight: 165.19 g/mol [5]

  • Physical State: Crystalline Solid (White to Off-White)[1][6]

Stability Profile & Degradation Mechanisms

To troubleshoot effectively, one must understand why the molecule fails. The stability of this compound is governed by the competition between the electron-deficient pyridine ring and the steric hindrance provided by the 2-methyl group.

Primary Degradation Pathway: Hydrolysis

The most common failure mode is the hydrolysis of the methyl ester into 2,5-dimethylnicotinic acid .

  • Mechanism: Water attacks the carbonyl carbon of the ester.

  • Electronic Effect (Catalyst): The pyridine nitrogen (electron-withdrawing) makes the carbonyl carbon more electrophilic, theoretically increasing susceptibility to nucleophilic attack compared to benzene analogs.

  • Steric Effect (Protector): The methyl group at position 2 (ortho to the ester) provides significant steric hindrance. This "shielding" effect makes Methyl 2,5-dimethylnicotinate more resistant to hydrolysis than unsubstituted methyl nicotinate. However, under basic conditions (pH > 8) or prolonged moisture exposure, this protection is overcome.

Secondary Pathway: N-Oxidation

Under oxidative stress (e.g., presence of peroxides or UV light), the pyridine nitrogen can oxidize to form the N-oxide . This is less common in storage but critical during synthesis steps involving oxidants.

DegradationPathways Ester Methyl 2,5-dimethylnicotinate (Active Compound) Acid 2,5-Dimethylnicotinic Acid (Hydrolysis Product) Ester->Acid + H2O / pH > 7 (Primary Pathway) Oxide N-Oxide Impurity (Oxidation Product) Ester->Oxide + [O] / UV / Peroxides MeOH Methanol (Byproduct) Ester->MeOH

Figure 1: Primary degradation pathways. The red path (hydrolysis) is the dominant storage issue.

Diagnostic Troubleshooting (FAQs)
Q1: My sample has turned from a white solid to a wet paste. Is it usable?

Diagnosis: Likely severe hydrolysis. Explanation: The hydrolysis product, 2,5-dimethylnicotinic acid, has different solubility properties and a higher melting point, but the reaction releases methanol as a byproduct. The "wetness" is often trapped methanol or absorbed atmospheric moisture due to the hygroscopic nature of the acid/salt mixture. Action: Run an HPLC check. If acid content is >5%, recrystallization or re-esterification is required.

Q2: I see a new peak eluting before my main peak on Reverse Phase HPLC. What is it?

Diagnosis: 2,5-Dimethylnicotinic Acid. Explanation: In Reverse Phase (C18) chromatography, the free acid is more polar than the methyl ester. Therefore, the acid will have a shorter retention time (Rt) . Action: Confirm by spiking the sample with a known standard of the acid or checking UV absorbance ratios.

Q3: The compound is not dissolving in my standard organic solvent (Toluene/Hexane).

Diagnosis: Salt formation or high acid content. Explanation: The ester is soluble in organic solvents (Chloroform, MeOH, EtOAc). If the pyridine nitrogen has been protonated (by strong acid vapors in storage) or if the ester has hydrolyzed to the acid (which forms dimers/salts), solubility in non-polar solvents drops drastically. Action: Try dissolving in Methanol or DMSO.

Analytical Protocols
Protocol A: Stability-Indicating HPLC Method

Use this method to quantify degradation levels.[1]

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm
Mobile Phase A Water + 0.1% Phosphoric Acid (Low pH suppresses acid ionization)
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 260 nm (Pyridine characteristic absorption)
Expected Rt Acid (~3-4 min) < Ester (~8-9 min)
Protocol B: Chemical Rescue (Re-esterification)

If your batch has hydrolyzed (>10% Acid), use this Fisher Esterification protocol to recover the ester.

  • Dissolution: Dissolve the degraded material in excess Methanol (approx. 10 mL per gram).

  • Catalysis: Add catalytic Sulfuric Acid (

    
    )  or Thionyl Chloride (
    
    
    
    ) dropwise (approx. 0.1 eq).[7]
  • Reflux: Heat to reflux (65°C) for 4–6 hours. The 2-methyl steric hindrance requires longer reaction times than standard nicotinates.

  • Workup:

    • Cool to room temperature.[8]

    • Neutralize with saturated

      
       (aq).
      
    • Extract into Ethyl Acetate or DCM.

    • Wash with brine, dry over

      
      , and concentrate.
      
Storage & Handling Decision Tree

Follow this logic flow to ensure long-term stability.

StorageLogic Start New Batch of Methyl 2,5-dimethylnicotinate CheckSeal Is the seal intact? Start->CheckSeal Environment Storage Environment Check CheckSeal->Environment Yes Action2 Purge with Nitrogen/Argon Reseal with Parafilm CheckSeal->Action2 No (Opened) Action1 Store at +2°C to +8°C (Refrigerate) Environment->Action1 Temp Control Action3 Desiccator Required (Hygroscopic Risk) Environment->Action3 Humidity Control Action2->Environment

Figure 2: Storage logic.[1] Moisture exclusion is the critical control point.[1]

References
  • Compound Identification & Properties

    • Methyl 2,5-dimethylnicotinate (CAS 63820-72-4).[1][2][4] BLD Pharm Technical Data. Retrieved from

  • Synthesis & Applications

    • Preparation of 2-methyl nicotinate derivatives. Patent CN112824387A. Discusses the synthesis of methylated nicotinates and their use as pharmaceutical intermediates. Retrieved from

  • General Pyridine Stability

    • Stability of bicyclic guanidine superbases and their salts in water. University of Helsinki. (Provides comparative kinetic data on hydrolysis mechanisms relevant to nitrogenous bases). Retrieved from

  • Analytical Methods

    • Simultaneous Determination of Methyl Nicotinate... Using HPLC–DAD. Separations 2022, 9, 93. (Basis for the HPLC protocol adaptation). Retrieved from [1]

Sources

Optimization

"Methyl 2,5-dimethylnicotinate" reaction mechanism clarification

Department: Chemical Synthesis & Process Optimization Support Level: Tier 3 (Senior Application Scientist) Topic: Reaction Mechanism Clarification & Troubleshooting Overview Welcome to the technical support hub for Methy...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Synthesis & Process Optimization Support Level: Tier 3 (Senior Application Scientist) Topic: Reaction Mechanism Clarification & Troubleshooting

Overview

Welcome to the technical support hub for Methyl 2,5-dimethylnicotinate (CAS: Variable depending on salt/form, typically derived from 2,5-lutidine precursors). This intermediate is critical in the synthesis of imidazolinone herbicides (e.g., Imazapyr) and specific pharmaceutical kinase inhibitors.

This guide addresses the three most common "pain points" reported by researchers:

  • Synthesis Failure: Incomplete cyclization or failure to aromatize the dihydropyridine intermediate.

  • Reactivity Issues: Unexpected resistance to saponification (hydrolysis).

  • Regioselectivity: Contamination with isomeric byproducts.

Module 1: Synthesis & Mechanism Troubleshooting
User Issue: "I am following the modified Hantzsch protocol, but my yield is low, and NMR shows non-aromatic protons."

Diagnosis: You are likely isolating the 1,4-dihydropyridine (1,4-DHP) intermediate rather than the final pyridine product. The synthesis of Methyl 2,5-dimethylnicotinate via condensation (e.g., Methacrolein + Methyl 3-aminocrotonate) is a two-step process disguised as a one-pot reaction. The second step—oxidative aromatization —is thermodynamically driven but kinetically slow without an oxidant.

The Mechanism:

  • Michael Addition: Methyl 3-aminocrotonate attacks Methacrolein.

  • Cyclization: Intramolecular condensation forms the 1,4-DHP ring.

  • Aromatization (The Bottleneck): The DHP must lose two hydrogen atoms to become the pyridine. This requires an oxidant (HNO₃, MnO₂, or simply atmospheric oxygen with long reflux).

Troubleshooting Protocol:

SymptomProbable CauseCorrective Action
Product is yellow solid (low MP) 1,4-DHP intermediate isolated.Add Oxidation Step: Treat crude with NaNO₂/Acetic Acid or MnO₂ to drive aromatization.
Polymerization (Gooey tar) Methacrolein instability.Stabilize: Use freshly distilled methacrolein or generate it in situ from acetals. Keep temp <60°C during addition.
Low Regioselectivity Incorrect enamine formation.Order of Addition: Pre-mix methyl acetoacetate and ammonia to form the aminocrotonate before adding the aldehyde.

Visualizing the Pathway (DOT Diagram):

HantzschMechanism Precursors Precursors (Methacrolein + Me-Aminocrotonate) Michael Michael Adduct (Acyclic) Precursors->Michael Condensation DHP 1,4-Dihydropyridine (Intermediate) Michael->DHP Cyclization (-H2O) Oxidation Oxidation Step (HNO3 / MnO2) DHP->Oxidation Accumulation if no oxidant Product Methyl 2,5-dimethylnicotinate (Aromatic) Oxidation->Product Aromatization (-2H)

Caption: The critical pathway from acyclic precursors to the aromatic pyridine. Note the specific oxidation step required to convert the DHP intermediate.

Module 2: Hydrolysis & Reactivity (The "Steric Wall")
User Issue: "The ester won't hydrolyze under standard conditions (NaOH/MeOH, RT). I'm recovering starting material."

Diagnosis: You are encountering the Ortho-Effect . The methyl group at Position 2 is sterically crowding the ester carbonyl at Position 3. This inhibits the formation of the tetrahedral intermediate required for the standard


 (Base-catalyzed, Acyl-oxygen cleavage) hydrolysis mechanism.

Technical Insight:

  • Standard Esters: Hydroxide attacks the carbonyl carbon easily.

  • 2,5-Dimethylnicotinate: The C2-Methyl group acts as a "gatekeeper," increasing the activation energy (

    
    ) for the nucleophilic attack. The pyridine nitrogen also repels nucleophiles electronically, but the steric bulk is the primary kinetic barrier.
    

Optimized Protocol:

  • Increase Temperature: Reflux is mandatory. Room temperature stirring is insufficient.

  • Solvent Switch: Use Ethylene Glycol or n-Butanol with KOH. The higher boiling point (100°C+) provides the thermal energy to overcome the steric barrier.

  • Alternative Mechanism (

    
    ):  If basic hydrolysis fails, switch to Acidic Hydrolysis  (conc. HCl or H₂SO₄). While slower, the protonated carbonyl is more electrophilic, and the mechanism is slightly less sensitive to steric bulk than the anionic attack.
    

Visualizing the Steric Hindrance (DOT Diagram):

StericHindrance cluster_0 Solution Ester Methyl 2,5-dimethylnicotinate Attack Nucleophilic Attack (OH-) Ester->Attack Target StericBlock STERIC CLASH (C2-Methyl Group) Attack->StericBlock Blocked by Tetrahedral Tetrahedral Intermediate StericBlock->Tetrahedral Prevents Formation (at Low Temp) Solution High Temp (>100°C) Overcomes Barrier

Caption: Schematic representation of the C2-Methyl group blocking nucleophilic attack on the C3-Ester, requiring high thermal energy to bypass.

Module 3: Frequently Asked Questions (FAQs)

Q: Can I synthesize this via the oxidation of 5-ethyl-2-methylpyridine (MEP)? A: Yes, this is the common industrial route. MEP is oxidized (usually with Nitric Acid or air/catalyst) to the dicarboxylic acid (Isocinchomeronic acid), which is then selectively esterified.

  • Risk: Over-oxidation can decarboxylate the ring. Control temperature strictly if using HNO₃.

Q: My product has a reddish hue. Is it impure? A: Likely yes. Pyridine derivatives often form trace N-oxide impurities or colored charge-transfer complexes upon exposure to light/air.

  • Fix: Distill under reduced pressure or pass through a short pad of basic alumina. Store under inert gas (Argon/Nitrogen).

Q: Why use Methyl 2,5-dimethylnicotinate instead of the ethyl ester? A: The methyl ester is generally more crystalline and has slightly distinct solubility profiles, making it easier to purify via crystallization in early-stage R&D compared to the often oily ethyl analogs.

References
  • Hantzsch Pyridine Synthesis Variants

    • Title: "Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradi
    • Source: N
    • URL:[Link]

  • Steric Hindrance in Ester Hydrolysis

    • Title: "Unusual hydrolysis of methyl 2,4,6-trimethylbenzoate (Mechanism Clarific
    • Source: Chemistry Stack Exchange (Valid
    • URL:[Link]

  • Industrial Synthesis Context (Patent)
  • Compound Data & Safety

    • Title: "Methyl 2,5-dimethylnicotin
    • Source: PubChem.[1]

    • URL:[Link](Note: Search CAS for specific salt forms if applicable).

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Crystallization of Methyl 2,5-dimethylnicotinate

Welcome to the technical support center for Methyl 2,5-dimethylnicotinate. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and aim to achieve high-p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2,5-dimethylnicotinate. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and aim to achieve high-purity crystalline material. Crystallization is a critical purification step that relies on a nuanced understanding of solubility, thermodynamics, and kinetics. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about Methyl 2,5-dimethylnicotinate to establish a baseline for troubleshooting.

Q1: What are the key physical and chemical properties of Methyl 2,5-dimethylnicotinate?

Understanding the intrinsic properties of a compound is the first step in designing a successful crystallization protocol. While specific experimental data for this exact molecule is not broadly published, we can infer its properties from closely related analogs and computational predictions.

Table 1: Physicochemical Properties of Methyl 2,5-dimethylnicotinate and Related Analogs

PropertyMethyl 2,5-dimethylnicotinate (Predicted/Inferred)Methyl Nicotinate (Reference)Methyl 2,5-dichloronicotinate (Reference)
Molecular Formula C₉H₁₁NO₂C₇H₇NO₂[1][2]C₇H₅Cl₂NO₂[3]
Molecular Weight 165.19 g/mol 137.14 g/mol [1]206.03 g/mol
Appearance White to off-white solidWhite crystalline solid[4]White solid[3]
Melting Point Likely a low-melting solid38-43 °C[4]38-40 °C[3]
Boiling Point > 200 °C (Predicted)209 °C[4]267 °C[3]
Solubility Expected to be soluble in common organic solvents (alcohols, esters, chlorinated solvents); sparingly soluble in water.Soluble in ethanol and fat; slightly soluble in water (47.6 mg/mL at 20 °C).[4]Soluble in 1,4-dioxane.[3]
Q2: What safety precautions are essential when handling this compound?

Methyl 2,5-dimethylnicotinate, like many nicotinate derivatives, should be handled with care. Based on safety data for related compounds, it may cause skin, eye, and respiratory irritation.[5][6][7][8]

Core Safety Protocols:

  • Engineering Controls: Always handle the compound in a well-ventilated fume hood.[8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

  • Handling: Avoid creating dust.[8] Wash hands thoroughly after handling.[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Q3: How do I select an optimal solvent for crystallization?

The ideal crystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. This differential solubility is the driving force for crystallization.

Solvent Selection Workflow:

  • Initial Screening: Test the solubility of a small amount of your crude material (~10-20 mg) in various solvents (~0.5 mL) at room temperature and then with heating.

  • Ideal Profile: Look for a solvent that requires heating to fully dissolve the compound and then yields solid material upon cooling back to room temperature or below.

  • Mixed-Solvent Systems: If no single solvent is ideal, a mixed-solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be effective.[10] In this approach, the compound is dissolved in a "good" solvent at an elevated temperature, and a "poor" solvent (an anti-solvent) is added dropwise until the solution becomes faintly cloudy (the saturation point). Gentle heating to re-clarify the solution followed by slow cooling can then produce high-quality crystals.

Table 2: Potential Solvents for Screening

SolventBoiling Point (°C)PolarityComments
Methanol 65Polar ProticOften a good starting point for nicotinate esters.[11]
Ethanol 78Polar ProticSimilar to methanol, slightly less volatile.
Isopropanol 82Polar ProticCan offer different solubility characteristics.
Ethyl Acetate 77Polar AproticGood for moderately polar compounds.
Heptane/Hexane 98 / 69NonpolarLikely a poor solvent; best used as an anti-solvent.
Toluene 111NonpolarMay be effective if the compound is less polar.
Water 100Very PolarLikely a poor solvent; best used as an anti-solvent with a water-miscible organic solvent like ethanol or acetone.[10]
Q4: What is polymorphism and why should I be concerned?

Polymorphism is the ability of a solid material to exist in more than one crystal lattice arrangement.[12] These different forms, or polymorphs, have the same chemical composition but can exhibit different physicochemical properties, including:

  • Melting point

  • Solubility

  • Stability

  • Bioavailability

For drug development professionals, controlling polymorphism is critical, as an unintended change in crystal form can significantly impact a drug's efficacy and safety. Different crystallization conditions (e.g., solvent, cooling rate, temperature) can lead to the formation of different polymorphs.[12] It is crucial to characterize the resulting solid form using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to ensure consistency.[13]

Part 2: Crystallization Troubleshooting Guide

Even with a well-designed protocol, challenges can arise. This guide provides a systematic, question-driven approach to resolving common crystallization failures.

G start Crystallization Attempt: Dissolve in Hot Solvent & Cool q1 Crystals Formed? start->q1 q2 Product 'Oiled Out'? q1->q2 No q3 Purity / Yield OK? q1->q3 Yes sol1 Induce Nucleation: - Scratch flask - Add seed crystal - Lower temperature q2->sol1 No (Clear Solution) sol3 Adjust Conditions: - Re-heat & add more solvent - Cool much slower - Change solvent system q2->sol3 Yes sol4 Optimize Process: - Adjust cooling rate - Optimize solvent volume - Recrystallize if needed q3->sol4 No success Success: High-Purity Crystals q3->success Yes sol1->q1 sol2 Too Much Solvent? - Boil off some solvent - Add anti-solvent sol1->sol2 sol2->q1 failure Failure: Re-evaluate Solvent/Purity sol2->failure sol3->q1 sol4->start Re-run

Caption: Troubleshooting flowchart for crystallization.

Problem 1: No Crystals Form Upon Cooling

You have a clear, cooled solution, but no solid material has appeared. This is a common issue related to nucleation.

  • Q: Is my solution actually supersaturated?

    • A: Supersaturation is the essential thermodynamic driving force for crystallization.[14] If the solution is not supersaturated, no crystals can form. This occurs if you have used too much solvent or if the compound is simply too soluble in the chosen solvent even at low temperatures.[15]

  • Q: What should I do if I suspect I've used too much solvent?

    • A: The most direct solution is to remove some of the solvent. Return the flask to a heat source and gently boil away a portion of the solvent (e.g., 20-30% of the volume) in a fume hood.[16] Then, allow the solution to cool again. Alternatively, you can add a miscible anti-solvent dropwise to decrease the overall solubility.

  • Q: My solution is supersaturated, but still no crystals. How can I induce nucleation?

    • A: Nucleation, the initial formation of crystal seeds, can be kinetically slow. You can actively promote it using several methods:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a high-energy surface that can initiate crystal growth.[15][16]

      • Seeding: Add a single, tiny crystal of the pure compound (a "seed crystal") to the solution.[15][16] This provides a perfect template for further crystal growth, bypassing the difficult initial nucleation step.

      • Lowering Temperature: Cool the solution in an ice bath or refrigerator. Lower temperatures reduce solubility and increase the driving force for nucleation.

Problem 2: The Compound "Oils Out" Instead of Crystallizing

Upon cooling, a liquid phase (an "oil") separates from the solvent instead of solid crystals.

  • Q: What causes a compound to oil out?

    • A: Oiling out typically occurs when a solution becomes highly supersaturated at a temperature that is still above the melting point of the solid compound (or a solid-solvent eutectic). The compound separates as a liquid because it is simply too concentrated to remain in solution and too hot to solidify. This is common with low-melting-point solids or when a solution is cooled too quickly.

  • Q: How can I prevent my compound from oiling out?

    • A: The key is to ensure that the solution becomes saturated at a lower temperature.

      • Add More Solvent: Re-heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) and then allow it to cool slowly again.[16]

      • Slow Down Cooling: Rapid cooling promotes oiling out.[17] Allow the flask to cool slowly on the benchtop, perhaps insulated with a cloth, before moving it to a colder environment like an ice bath. Slower cooling gives molecules more time to orient themselves into an ordered crystal lattice.[18]

      • Change Solvents: Try a solvent in which your compound is less soluble, or use a solvent with a lower boiling point.

Problem 3: The Crystalline Product is Impure

Your final crystals are discolored, have a wide or low melting point, or show impurities in spectroscopic analysis.

  • Q: Why are my crystals impure even after crystallization?

    • A: Impurities can be incorporated into the crystal lattice if crystallization occurs too quickly.[16] As crystals grow rapidly, solvent molecules or other dissolved impurities can become trapped. Impurities can also co-crystallize if they have very similar structures to your target compound. Potential impurities in the synthesis of nicotinate esters could include unreacted nicotinic acid starting material or byproducts from side reactions.[19]

  • Q: How can I improve the purity of my final product?

    • A:

      • Perform a Second Recrystallization: The most reliable way to improve purity is to repeat the process. Dissolve the impure crystals in the minimum amount of fresh, hot solvent and cool slowly once more.

      • Charcoal Treatment: If the impurity is a colored, nonpolar compound, you can sometimes remove it by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities.

      • Wash Thoroughly (but wisely): After filtering your crystals, wash them with a small amount of ice-cold solvent. This will wash away any residual mother liquor (which contains the dissolved impurities) without dissolving a significant amount of your product.

Part 3: Standard Operating Protocols
Protocol 1: General Recrystallization of Methyl 2,5-dimethylnicotinate
  • Dissolution: Place the crude Methyl 2,5-dimethylnicotinate in an Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent in small portions. Heat the flask on a hot plate with stirring until the solvent begins to boil gently. Continue adding solvent dropwise until the solid is just completely dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slower cooling generally results in larger, purer crystals.[18] Once at room temperature, you may place the flask in an ice bath to maximize the crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry on the filter paper under vacuum. For final drying, they can be transferred to a watch glass or placed in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Purity Assessment by Melting Point
  • Sample Preparation: Ensure the crystalline sample is completely dry. Finely crush a small amount of the crystals into a powder.

  • Capillary Loading: Tap the open end of a melting point capillary tube into the powder to pack a small amount (2-3 mm high) of the sample into the closed end.

  • Measurement: Place the capillary in a melting point apparatus. Heat the sample rapidly to about 20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature range from when the first drop of liquid appears to when the entire sample has melted.

  • Interpretation: A pure compound will have a sharp melting range (typically < 2 °C). A broad or depressed melting range indicates the presence of impurities.

Part 4: Advanced Crystal Characterization

For rigorous analysis, especially in a drug development context, further characterization is essential to confirm the structure, purity, and polymorphic form.

  • X-ray Diffraction (XRD): This is the definitive technique for determining the three-dimensional atomic structure of a single crystal and for identifying the phase (polymorph) of a powdered sample.[20][21]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled, providing precise data on melting points and phase transitions, which can distinguish between different polymorphs.[13]

  • Spectroscopy (FT-IR, NMR): Fourier-Transform Infrared (FT-IR) spectroscopy can identify functional groups and may detect polymorphs by observing shifts in vibrational modes. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for confirming the chemical structure and assessing the purity of the compound.

References
  • Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. (2022). MDPI. [Link]

  • Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. (n.d.). Atlantis Press. [Link]

  • Influence of the Cooling Rate on the Thermal Behavior of PET. (2023). NETZSCH. [Link]

  • Effects of Pressure and Cooling Rates on Crystallization Behavior and Morphology of Isotactic Polypropylene. (2023). MDPI. [Link]

  • How does cooling rate affect the point at which crystalisation occures and why? (2020). Reddit. [Link]

  • Methyl Nicotinate | C7H7NO2 | CID 7151. (n.d.). PubChem. [Link]

  • Methyl 2,5-dibromonicotinate | C7H5Br2NO2 | CID 12677293. (n.d.). PubChem. [Link]

  • Methyl Nicotinate-impurities. (n.d.). Pharmaffiliates. [Link]

  • CRYSTAL CHARACTERIZATION TECHNIQUES. (2018). International Journal of Pure and Applied Mathematics. [Link]

  • Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. (n.d.). ACS Publications. [Link]

  • Synthesis and antinociceptive activity of methyl nicotinate. (2019). ResearchGate. [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Process for the preparation of 6-methyl-nicotinic-acid esters. (n.d.).
  • CRYSTAL CHARACTERIZATION TECHNIQUES. (n.d.). International Journal of Exploring Emerging Trends in Engineering (IJEETE). [Link]

  • Advice for Crystallization. (n.d.). Universität Potsdam. [Link]

  • Methyl 2-methylnicotinate | C8H9NO2 | CID 7015327. (n.d.). PubChem. [Link]

  • Process for the purification of nicotinic acid amide I. (n.d.).
  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. (n.d.). ACS Publications. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect. (n.d.). PubMed. [Link]

  • What are the different techniques to characterize chemical crystals? (2019). ResearchGate. [Link]

  • Methyl 2,5-dimethylbenzoate | C10H12O2 | CID 273300. (n.d.). PubChem. [Link]

  • What can a crystal structure analysis do for you? (n.d.). University of Zurich, Department of Chemistry. [Link]

  • Methyl nicotinate. (n.d.). Wikipedia. [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews (RSC Publishing). [Link]

  • During crystallisation, what is the most likely cause for getting no crystal growth? (2014). Quora. [Link]

  • Safety Data Sheet. (n.d.). DC Fine Chemicals. [Link]

  • Synthesis and analgetic activity of nicotinic esters of morphine derivatives. (n.d.). PubMed. [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016). ResearchGate. [Link]

Sources

Optimization

"Methyl 2,5-dimethylnicotinate" reaction monitoring techniques

The following guide serves as a specialized Technical Support Center for researchers working with Methyl 2,5-dimethylnicotinate (CAS: 29681-45-6 / related isomers). It is designed to troubleshoot specific analytical and...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with Methyl 2,5-dimethylnicotinate (CAS: 29681-45-6 / related isomers). It is designed to troubleshoot specific analytical and synthetic monitoring challenges, moving beyond basic textbook definitions to field-proven problem solving.

Status: Operational | Tier: Advanced Application Support Topic: Reaction Monitoring & Troubleshooting

Introduction: The Analytical Context

Methyl 2,5-dimethylnicotinate is a pyridine derivative typically synthesized via the esterification of 2,5-dimethylnicotinic acid or through cyclization protocols involving aminocrotonates.

Why Monitoring Fails: The primary challenges in monitoring this compound stem from the basic nitrogen atom on the pyridine ring. It interacts with free silanols on silica-based HPLC columns, causing severe peak tailing that masks impurities. Furthermore, distinguishing the 2,5-dimethyl isomer from potential 2,6- or 3,5- byproducts requires precise spectroscopic or chromatographic resolution.

Module 1: Chromatographic Troubleshooting (HPLC & GC)

Q: My HPLC peaks are tailing significantly (Asymmetry > 1.5). How do I fix this?

Diagnosis: The pyridine nitrogen is protonated at neutral/acidic pH, interacting with residual silanols on the stationary phase (Secondary Interactions).

Protocol: The "Silanol Shield" Method Do not simply increase the organic modifier. You must suppress the ion-exchange mechanism.

  • Mobile Phase Modifier: Add Triethylamine (TEA) or Trifluoroacetic Acid (TFA) .

    • Recommendation: 0.1% TFA is preferred for LC-MS compatibility. For UV-only methods, 10 mM Phosphate Buffer (pH 7.0–8.0) is superior if your column is alkali-resistant (e.g., C18 Hybrid particles), as the unprotonated pyridine interacts less with silanols.

  • Column Selection: Switch to a Base-Deactivated (Endcapped) column.

    • Specs: High carbon load (>15%), fully endcapped C18 or Phenyl-Hexyl phases.

Q: GC-MS shows multiple peaks with identical mass (m/z 165). Which is my product?

Diagnosis: You are likely seeing regioisomers (e.g., Methyl 2,6-dimethylnicotinate) formed during the cyclization step or present in the starting material.

Protocol: Thermal Gradient Optimization Isomers often co-elute on standard non-polar columns (e.g., DB-5).

  • Column Switch: Use a mid-polarity column (e.g., DB-1701 or WA-type) to exploit dipole-dipole interactions with the ester group.

  • Method:

    • Injector: 250°C, Split 20:1.

    • Oven: Hold 60°C (2 min)

      
       Ramp 5°C/min to 160°C 
      
      
      
      Ramp 20°C/min to 280°C.
    • Logic: The slow ramp in the 100–160°C window is critical for resolving the subtle boiling point differences between the 2,5- and 2,6- isomers.

Visualization: HPLC Method Development Logic

HPLC_Troubleshooting Start Start: Peak Tailing / Poor Resolution CheckPH Check Mobile Phase pH Start->CheckPH Acidic pH < 3.0 CheckPH->Acidic Protonated N Neutral pH > 7.0 CheckPH->Neutral Free Base N Action1 Add 0.1% TFA or Ion Pair Reagent Acidic->Action1 Action2 Use Hybrid/Polymer Column (High pH Stable) Neutral->Action2 Result1 Tailing Persists? Action1->Result1 Action2->Result1 FinalFix Switch to Phenyl-Hexyl Phase (Pi-Pi Interaction) Result1->FinalFix Yes

Figure 1: Decision tree for mitigating pyridine-induced peak tailing in HPLC analysis.

Module 2: In-Process Control (IPC) & Synthesis Monitoring

Q: How do I monitor the esterification of 2,5-dimethylnicotinic acid to the methyl ester?

Context: The conversion involves transforming a polar carboxylic acid into a less polar ester.

Method A: Thin Layer Chromatography (Rapid IPC)

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Ethyl Acetate : Hexane (1:1) + 1% Acetic Acid.

    • Logic: The acetic acid suppresses the ionization of the starting material (Nicotinic acid derivative), preventing it from streaking at the baseline.

  • Visualization: UV at 254 nm.

    • Result: Starting Material (

      
      ); Product (
      
      
      
      ).

Method B: Quantitative HPLC (End-of-Reaction) Use this table to interpret your chromatograms during the reaction kinetics study.

AnalyteRetention Time (min)*UV

Key Characteristic
2,5-Dimethylnicotinic Acid 2.5 - 3.0260 nmElutes early (Polar); Tailing common without buffer.
Thionyl Chloride (Reagent) N/AN/ADecomposes to HCl/SO2; not seen on UV.
Methyl 2,5-dimethylnicotinate 8.5 - 9.2262 nmSharp peak; significantly retained on C18.
2,6-Dimethyl isomer (Impurity) 9.5 - 10.0262 nmOften elutes just after the main peak.

*Note: Times based on C18 column, 150mm, 1.0 mL/min, 40% ACN / 60% Buffer.

Visualization: Reaction Monitoring Workflow

Reaction_Monitor Reactants Acid + MeOH (+ SOCl2) Sampling Aliquot (50 µL) Reactants->Sampling t = 1h, 2h... Quench Quench: Sat. NaHCO3 Sampling->Quench Neutralize Acid Extract Extract: Ethyl Acetate Quench->Extract Isolate Ester Analyze Analysis: HPLC / TLC Extract->Analyze Decision Conversion > 98%? Analyze->Decision Decision->Reactants No (Continue)

Figure 2: Standardized workflow for monitoring the acid-to-ester transformation, emphasizing the critical quench step to protect analytical columns.

Module 3: Spectroscopic Validation (NMR/IR)

Q: How do I confirm I have the 2,5-isomer and not the 2,6-isomer?

Technique:


H NMR (Proton NMR) in 

.

Analysis Logic:

  • Aromatic Region (7.0 - 9.0 ppm):

    • 2,5-Dimethyl: You will see two distinct aromatic protons. They are typically singlets (or fine doublets due to long-range coupling) because they are para to each other (positions 4 and 6).

    • 2,6-Dimethyl: You will see two aromatic protons that are ortho to each other (positions 3 and 4/5 depending on substitution). These will show a strong coupling constant (

      
       Hz).
      
  • Methyl Groups:

    • Look for two distinct singlets around 2.3 - 2.6 ppm. The methyl group at position 2 (adjacent to nitrogen) is typically more deshielded (downfield) than the methyl at position 5.

Q: Can I use IR for a quick check?

Yes.

  • Acid (Starting Material): Broad O-H stretch (2500–3300 cm⁻¹) and Carbonyl C=O (

    
     1680–1700 cm⁻¹).
    
  • Ester (Product): Loss of broad O-H. Carbonyl C=O shifts to higher frequency (

    
     1720–1730 cm⁻¹).
    

References

  • ChemicalBook. (n.d.). Synthesis of Methyl 5-methylnicotinate. Retrieved from

  • Google Patents. (2021). CN112824387A - 2-methyl nicotinate and preparation method and application thereof. Retrieved from

  • ACG Publications. (2023).[1] An effective HPLC method for evaluation of process related impurities. Retrieved from

  • Royal Society of Chemistry. (2016). Supporting Information: Continuous flow synthesis of methyl nicotinate. Retrieved from

  • National Institutes of Health (NIH). (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS). Retrieved from

Sources

Troubleshooting

"Methyl 2,5-dimethylnicotinate" solvent effects on reaction rate

Technical Support Center: Methyl 2,5-dimethylnicotinate (M2,5DMN) Topic: Optimizing Solvent Systems for Reaction Kinetics & Selectivity Ticket ID: M25DMN-SOLV-KINETICS Status: Open Responder: Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2,5-dimethylnicotinate (M2,5DMN) Topic: Optimizing Solvent Systems for Reaction Kinetics & Selectivity Ticket ID: M25DMN-SOLV-KINETICS Status: Open Responder: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Ortho-Effect" & Solvent Cages

You are likely encountering rate suppression due to the specific structural constraints of Methyl 2,5-dimethylnicotinate .[1] Unlike simple nicotinates, the methyl group at the C2 position creates significant steric hindrance for the ester at C3 (the "Ortho-Effect").[1]

This steric bulk changes the rules for solvent selection.[1][2] A solvent system that works for Methyl Nicotinate may fail here because the solvent cage around the C2-methyl group blocks the trajectory of incoming nucleophiles.[1]

This guide addresses the three most common support tickets we receive regarding this molecule:

  • Hydrolysis/Saponification Stalling (Kinetics)

  • Catalyst Deactivation in Cross-Couplings (Chemospecificity)

  • Solubility vs. Reactivity Trade-offs (Thermodynamics)

Issue 1: "My saponification reaction stalls at 50% conversion."

Diagnosis: You are likely using a bulky alcohol co-solvent (e.g., Isopropanol or t-Butanol) or a solvent with a low dielectric constant.[1]

The Mechanism: Base-catalyzed hydrolysis proceeds via a BAc2 mechanism involving a tetrahedral intermediate.[1] The transition state is highly polar.

  • Electronic Factor: High dielectric constant solvents stabilize the polar transition state, lowering activation energy (

    
    ).[1]
    
  • Steric Factor (Critical): The C2-methyl group creates a "picket fence" around the carbonyl carbon.[1] If you use a bulky solvent like Isopropanol, the solvent molecules themselves solvate the C2-methyl group, effectively sealing off the ester from the hydroxide ion.

Protocol: The "High-Dielectric" Switch

ParameterRecommendedAvoidReason
Co-Solvent Methanol (MeOH) Isopropanol, t-BuOHMeOH is small enough to penetrate the steric shield of the C2-methyl group.[1]
Water Ratio >40% v/v <10% v/vWater is required to stabilize the ionic transition state.[1] Lower water content desolvates the transition state, drastically reducing

.
Temperature 60-70°C RT (25°C)Due to steric hindrance, the

is higher than unsubstituted nicotinates. Heat is non-negotiable.

Troubleshooting Workflow:

HydrolysisOptimization Start Reaction Stalled? CheckSolvent Check Co-Solvent Sterics Start->CheckSolvent IsBulky Is Solvent > C2 (EtOH/IPA)? CheckSolvent->IsBulky SwitchMeOH Switch to MeOH/H2O (1:1) IsBulky->SwitchMeOH Yes CheckDielectric Check Dielectric Constant IsBulky->CheckDielectric No (Already MeOH) IncreaseWater Increase Water Ratio to 50% CheckDielectric->IncreaseWater If < 40% H2O

Figure 1: Decision matrix for rescuing stalled hydrolysis reactions of sterically hindered nicotinates.

Issue 2: "Low yields in Suzuki/Buchwald Couplings (Pd-Catalyst Death)."

Diagnosis: The pyridine nitrogen in M2,5DMN is a potent ligand.[1] In non-polar solvents, this nitrogen competitively binds to the Palladium (Pd) center, displacing your phosphine ligands and deactivating the catalyst (forming a "Pd-Black" precipitate).

The Solvent Effect:

  • Non-Polar Solvents (Toluene/Hexane): Promote tight binding of the Pyridine-N to Pd.[1] Bad for turnover.

  • Polar Aprotic Solvents (DMF/DMAc): Solvate the Pd-center and the pyridine ring, reducing the binding constant of the Pyridine-N to the metal.[1]

Protocol: Preventing Catalyst Poisoning

  • Solvent Choice: Switch to 1,4-Dioxane or DMF .[1]

    • Why: Dioxane provides weak chelation to Pd, stabilizing it against the "poisoning" effect of the pyridine nitrogen without inhibiting the catalytic cycle [1].

  • Ligand Selection: If you must use non-polar solvents, use bulky ligands like XPhos or SPhos .[1]

    • Why: The bulk of the ligand physically prevents the pyridine nitrogen from approaching the Pd center, while still allowing the oxidative addition of the aryl halide.

Mechanistic Conflict:

PdPoisoning cluster_fix The Fix: Polar Solvent / Bulky Ligand Pd Active Pd(0) Catalyst Complex Inactive Pd-Pyridine Complex (Catalyst Death) Pd->Complex Coordination Pyridine M2,5DMN (Pyridine-N) Pyridine->Complex Solvent Non-Polar Solvent (Toluene) Solvent->Complex Promotes Tight Binding Block Steric/Solvent Blockade Block->Complex Prevents Formation

Figure 2: Competitive coordination mechanism where the substrate (M2,5DMN) acts as a catalyst poison in non-polar media.

FAQ: Solubility & Handling

Q: I cannot get M2,5DMN into solution for my biological assay (aqueous buffer). A: Methyl 2,5-dimethylnicotinate is highly lipophilic (Predicted LogP ~1.7 - 2.[1]4) [2].

  • Do not use DMSO alone if kinetics are critical; DMSO can sometimes participate in side reactions with nicotinates.[1]

  • Recommendation: Dissolve in a minimal amount of Ethanol (stock solution) before diluting into the buffer.[1] Ensure the final ethanol concentration is <1% to avoid affecting biological enzymes, but high enough to prevent precipitation.[1]

Q: Why does the reaction rate drop when I scale up? A: Heat transfer.[1] The hydrolysis of this ester is endothermic and has a high activation energy due to the 2-methyl steric hindrance.[1] On a small scale, heating is efficient.[1] On a large scale, if the internal temperature lags, the reaction rate (


) drops exponentially (Arrhenius equation). Ensure aggressive internal temperature monitoring.

References

  • Solvent effects in palladium catalysed cross-coupling reactions. Source: Royal Society of Chemistry (RSC) & White Rose Research Online.[1] Context: Explains the role of coordinating solvents (like Dioxane) in stabilizing Pd species against nitrogen-containing substrates.[1] URL:[Link]

  • Methyl 2,5-dimethylnicotinate | C9H11NO2 | PubChem. Source:[1][3][4] National Institutes of Health (NIH).[1] Context: Physical properties, lipophilicity (LogP), and structural data.[1] URL:[Link][1]

  • Solvent Effect on Kinetics and Mechanism of Hydrolysis of Biologically Active Esters. Source: Research Journal of Pharmacy and Technology (RJPN).[1] Context: Details the specific kinetic suppression observed in nicotinate esters when organic co-solvent fractions are increased (decreasing dielectric constant). URL:[Link]

  • Kinetics Study of Dipolar Protic Solvent in Alkaline Hydrolysis of Ethyl Nicotinate. Source: International Journal of Chemical Studies (via ResearchGate).[1] Context: Provides the baseline kinetic data for nicotinate hydrolysis, establishing the necessity of high water content for transition state stabilization. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Methyl 2,5-dimethylnicotinate and Other Nicotinic Acid Esters for Drug Development Professionals

This guide provides an in-depth technical comparison of Methyl 2,5-dimethylnicotinate and other key nicotinic acid esters. Designed for researchers, scientists, and drug development professionals, this document moves bey...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Methyl 2,5-dimethylnicotinate and other key nicotinic acid esters. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product overview to deliver a nuanced analysis of structure-activity relationships, metabolic stability, and receptor engagement. We will explore the causal reasoning behind experimental design and provide actionable protocols for the comparative evaluation of these compounds.

Introduction: The Rationale for Nicotinic Acid Esterification

Nicotinic acid, also known as niacin or Vitamin B3, is a well-established therapeutic agent, primarily recognized for its potent, broad-spectrum lipid-modifying effects.[1][2] It favorably modulates nearly all lipoprotein parameters, most notably by significantly increasing high-density lipoprotein cholesterol (HDL-C) while reducing low-density lipoprotein cholesterol (LDL-C), triglycerides, and lipoprotein(a).[2][3]

Despite its efficacy, the clinical utility of nicotinic acid is often hampered by significant patient compliance issues, primarily due to adverse effects like cutaneous flushing and, with some formulations, potential hepatotoxicity.[3] This has driven the exploration of nicotinic acid derivatives, particularly esters, as a strategy to refine the therapeutic window. The esterification of the parent carboxylic acid can fundamentally alter a molecule's physicochemical properties, influencing its:

  • Bioavailability: By increasing lipophilicity, facilitating absorption.

  • Metabolic Stability: By modifying the site of enzymatic hydrolysis.

  • Pharmacokinetic Profile: By creating prodrugs that release the active nicotinic acid in a controlled manner.[4]

  • Receptor Interaction: By altering the steric and electronic profile of the molecule for novel target engagement.

This guide focuses on Methyl 2,5-dimethylnicotinate , a structurally distinct ester, and compares its projected performance against foundational analogues like Methyl nicotinate and its isomer, Methyl 2,6-dimethylnicotinate.

Section 1: Comparative Profile of Nicotinic Acid Esters

The therapeutic and pharmacological profile of a nicotinic acid ester is dictated by its structure. Substitutions on the pyridine ring and the nature of the ester group are critical determinants of its interaction with biological systems. The nicotinate structure is a key building block for modifying bioavailability and metabolic stability in the development of active pharmaceutical ingredients.[5]

Structural and Physicochemical Comparison

The addition of methyl groups to the pyridine ring, as in Methyl 2,5-dimethylnicotinate, introduces significant changes compared to the unsubstituted Methyl nicotinate. These modifications are expected to increase lipophilicity (LogP) and potentially introduce steric hindrance around the ester moiety, which can influence both receptor binding and susceptibility to esterase-mediated hydrolysis.

Compound Structure Molecular Weight ( g/mol ) Predicted LogP Key Structural Features & Hypothesized Impact
Methyl Nicotinate 137.140.8-1.2Unsubstituted pyridine ring. Serves as a baseline for comparison. Prone to rapid hydrolysis.[6]
Ethyl Nicotinate 151.161.3-1.7Slightly larger alkyl ester group than methyl nicotinate. May exhibit slightly slower hydrolysis.[7]
Methyl 2,5-dimethylnicotinate 165.191.8-2.2Methyl groups at C2 and C5 positions. Increased lipophilicity. C2-methyl may provide steric shielding for the ester, potentially increasing metabolic stability.
Methyl 2,6-dimethylnicotinate 165.191.8-2.2Isomer of the title compound. C2 and C6 methyl groups may create significant steric hindrance, impacting both receptor fit and enzymatic access.[5]

Predicted LogP values are estimations based on structural analysis and may vary.

Pharmacological Performance: A Mechanistic Overview

The primary targets for nicotinic acid and its derivatives include nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels crucial for neurotransmission in the central and peripheral nervous systems.[8][9] These receptors, particularly the α4β2 and α7 subtypes, are implicated in neuroprotection and cognitive function.[10] Agonist binding triggers a conformational change, opening a channel permeable to cations (Na+, K+, Ca2+), leading to membrane depolarization and downstream signaling events.[9]

The structural variations among the esters are predicted to confer differences in their affinity and selectivity for nAChR subtypes.

Compound Primary Target(s) Predicted Binding Affinity Predicted Functional Activity Rationale & Key Considerations
Methyl Nicotinate nAChRs, Vasodilatory pathwaysLow to ModerateAgonist/ProdrugActs as a vasodilator, often used topically.[11] Its primary role in systemic applications is as a prodrug for nicotinic acid.
Ethyl Nicotinate nAChRs, Vasodilatory pathwaysLow to ModerateAgonist/ProdrugSimilar to methyl nicotinate, with altered pharmacokinetics due to the ethyl ester group.
Methyl 2,5-dimethylnicotinate nAChRs (subtype selectivity to be determined)Moderate to HighPotential for subtype-selective agonism or modulationThe 2,5-dimethyl substitution pattern may alter the electronic distribution and steric profile, potentially favoring binding to specific nAChR subtypes over others. This requires empirical validation.
Methyl 2,6-dimethylnicotinate nAChRs (subtype selectivity to be determined)VariablePotential for antagonism or allosteric modulationThe C2/C6 "pincer" methyl groups could sterically hinder the optimal conformation required for agonism, possibly leading to antagonistic or modulatory activity.[5]

Section 2: Visualizing Key Pathways and Workflows

Understanding the mechanism of action and the experimental process is critical for evaluating novel compounds. The following diagrams illustrate the nAChR signaling cascade and a logical workflow for the comparative assessment of nicotinic acid esters.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR (e.g., α7, α4β2) Ca_Influx Ca²⁺ Influx & Na⁺ Depolarization nAChR->Ca_Influx Opens Channel Agonist Nicotinic Agonist (e.g., Nicotinic Ester) Agonist->nAChR Binds PI3K PI3K Ca_Influx->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates Survival Promotion of Neuronal Survival Akt->Survival Leads to

Caption: Simplified nAChR signaling pathway leading to neuroprotection.[10]

Experimental_Workflow start Compound Synthesis (Nicotinic Acid Esters) stability Protocol 1: In Vitro Metabolic Stability (Liver Microsomes) start->stability binding Protocol 2: nAChR Radioligand Binding (Affinity & Selectivity) start->binding analysis Data Analysis & Structure-Activity Relationship stability->analysis functional Protocol 3: Patch-Clamp Electrophysiology (Functional Activity) binding->functional functional->analysis conclusion Lead Candidate Selection analysis->conclusion

Caption: High-level experimental workflow for comparative compound evaluation.

Section 3: Essential Experimental Protocols

To empirically validate the hypothesized properties of Methyl 2,5-dimethylnicotinate and its analogues, a series of standardized, self-validating experiments are required. The following protocols provide a robust framework for this evaluation.

Protocol 1: In Vitro Metabolic Stability Assay
  • Causality & Rationale: This assay is a cornerstone of early drug development, designed to predict in vivo hepatic clearance.[12] By incubating the test compounds with liver microsomes, which are rich in drug-metabolizing enzymes (e.g., esterases, Cytochrome P450s), we can measure the intrinsic clearance rate. A slower rate of disappearance for Methyl 2,5-dimethylnicotinate compared to Methyl nicotinate would provide strong evidence of enhanced metabolic stability, a desirable characteristic for improving drug half-life and bioavailability.[13][14]

  • Step-by-Step Methodology:

    • Preparation of Reagents:

      • Prepare a 0.1 M phosphate buffer (pH 7.4).

      • Thaw pooled liver microsomes (e.g., human, rat) on ice. Determine the protein concentration via a BCA or Bradford assay.[13]

      • Prepare a stock solution of each test compound (10 mM in DMSO).

      • Prepare an NADPH-regenerating system solution in phosphate buffer.

    • Incubation Procedure:

      • In a 96-well plate, add phosphate buffer.

      • Add the microsomal suspension to achieve a final protein concentration of 0.5-1.0 mg/mL.

      • Add the test compound to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiation of Reaction:

      • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution. The time of this addition is T=0.

    • Time-Point Sampling:

      • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., warfarin, propranolol).

    • Sample Processing & Analysis:

      • Seal the plate, vortex, and centrifuge at 3000 x g for 15 minutes to pellet the precipitated protein.

      • Transfer the supernatant to a new plate for LC-MS/MS analysis.

      • Quantify the remaining parent compound at each time point relative to the internal standard.

    • Data Interpretation:

      • Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression line corresponds to the elimination rate constant (k).

      • Calculate the in vitro half-life (t½) as 0.693/k.

Protocol 2: nAChR Radioligand Competition Binding Assay
  • Causality & Rationale: This assay quantifies the binding affinity (Ki) of a test compound for a specific receptor subtype. It operates on the principle of competition between the unlabeled test compound and a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-epibatidine).[15] By comparing the Ki values of different esters for various nAChR subtypes (e.g., α4β2 vs. α7 expressed in HEK cells), we can determine not only their potency but also their selectivity profile.

  • Step-by-Step Methodology:

    • Preparation of Materials:

      • Prepare cell membranes from HEK cells stably expressing the desired nAChR subtype (e.g., α4β2).

      • Radioligand: [³H]-epibatidine at a concentration near its Kd value (e.g., 400 pM).[15]

      • Assay Buffer: e.g., modified Krebs-Henseleit solution.

      • Prepare serial dilutions of the test compounds.

    • Assay Setup:

      • In a 96-well plate, combine the cell membrane preparation, the radioligand, and varying concentrations of the test compound.

      • For determining non-specific binding, add a high concentration of a known nAChR agonist (e.g., 100 µM nicotine) to a set of wells.[15]

      • For determining total binding, add only the assay buffer.

    • Incubation:

      • Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient duration to reach equilibrium (e.g., 2-4 hours).[15][16]

    • Termination and Filtration:

      • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., Whatman GF/B), which traps the membrane-bound radioligand.[16]

      • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Quantification:

      • Place the filters into scintillation vials with scintillation cocktail.

      • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[15]

    • Data Analysis:

      • Calculate the specific binding by subtracting non-specific binding from total binding.

      • Plot the percentage of specific binding against the log concentration of the test compound.

      • Fit the data to a one-site competition model using non-linear regression to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).

      • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The strategic design of nicotinic acid esters like Methyl 2,5-dimethylnicotinate represents a promising avenue for optimizing the therapeutic potential of nicotinic acid. Based on structural analysis, this compound is hypothesized to possess enhanced metabolic stability and a potentially unique nAChR subtype selectivity profile compared to simpler esters like methyl and ethyl nicotinate. The dimethyl substitutions at the C2 and C5 positions are key to these predicted advantages, offering a balance of increased lipophilicity and potential steric protection of the ester linkage.

However, these theoretical advantages must be rigorously validated through empirical testing. The experimental protocols detailed in this guide provide a clear, logical, and robust framework for the head-to-head comparison of these compounds. By systematically evaluating their metabolic fate, receptor binding affinity, and functional activity, drug development professionals can generate the high-quality, reproducible data necessary to identify lead candidates with genuinely superior pharmacological profiles. This structured approach, grounded in mechanistic understanding, is essential for translating novel chemical entities into effective and safe therapeutics.

References

  • Perry, E. K., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Headache: The Journal of Head and Face Pain, 48(8), 1238-1240. [Link]

  • MySkinRecipes. (n.d.). Methyl 2,6-dimethylnicotinate. MySkinRecipes. [Link]

  • Bodor, E. T., & Offermanns, S. (2008). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology, 153(Suppl 1), S68–S75. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro. Pharmaceutics, 15(7), 1935. [Link]

  • Yaqoob, S., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 17, 1483–1516. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2,5-dibromonicotinate. PubChem. [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. Frontage Laboratories. [Link]

  • Gu, Y., et al. (1991). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. The Journal of Cell Biology, 114(4), 779-787. [Link]

  • Kihara, T., et al. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Springer. [Link]

  • de Oliveira, D. L., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. RSC Medicinal Chemistry, 13(3), 323-332. [Link]

  • Wikipedia. (n.d.). Nicotinic acetylcholine receptor. Wikipedia. [Link]

  • Horrobin, D. F. (1996). Nicotinic acid esters and pharmaceutical compositions containing them.
  • Gao, Y., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience, 43(1), 103-114. [Link]

  • Guyton, J. R. (2007). Niacin in cardiovascular prevention: mechanisms, efficacy, and safety. Current opinion in lipidology, 18(4), 415-420. [Link]

  • Hoffman, R. M., & Barbhaiya, R. H. (1993). Determination of Nicotinic Acid in Pharmaceutical Products. Journal of Pharmaceutical Sciences, 82(1), 90-92. [Link]

  • Muramatsu, I., et al. (2011). Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay. Frontiers in Pharmacology, 2, 62. [Link]

  • Shimohama, S. (2018). Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Springer. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2,5-dimethylbenzoate. PubChem. [Link]

  • Changeux, J. P., & Corringer, P. J. (2008). Nicotinic acetylcholine receptors. Scholarpedia, 3(1), 3468. [Link]

  • Papke, R. L., et al. (2012). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. ASSAY and Drug Development Technologies, 10(5), 425-440. [Link]

  • de Oliveira, L. G., et al. (2023). Cloning and Characterization of GDSL Esterases from Bacillus paralicheniformis T7. International Journal of Molecular Sciences, 24(13), 11029. [Link]

  • Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of internal medicine, 258(2), 94-114. [Link]

  • Schuller, H. M. (2019). Nicotinic acetylcholine receptor (nAChR) signaling pathways. ResearchGate. [Link]

  • Wu, Y., et al. (2023). Computational Analysis of Zingiber officinale Identifies GABAergic Signaling as a Potential Therapeutic Mechanism in Colorectal Cancer. International Journal of Molecular Sciences, 24(13), 10978. [Link]

  • Domińska, J., et al. (2023). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. Biomedicines, 11(6), 1688. [Link]

  • Zhou, S. S., et al. (2013). Comparison of the effects of nicotinic acid and nicotinamide degradation on plasma betaine and choline levels. European journal of clinical nutrition, 67(10), 1021-1026. [Link]

  • Zhou, S. S., et al. (2012). Excessive nicotinic acid increases methyl consumption and hydrogen peroxide generation in rats. Pharmaceutical biology, 50(12), 1495-1500. [Link]

Sources

Comparative

"Methyl 2,5-dimethylnicotinate" alternative synthesis routes

An In-Depth Comparative Guide to the Synthesis of Methyl 2,5-dimethylnicotinate Introduction Methyl 2,5-dimethylnicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Synthesis of Methyl 2,5-dimethylnicotinate

Introduction

Methyl 2,5-dimethylnicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As a key building block, its structural motif is incorporated into a variety of pharmacologically active compounds and functional materials. The efficient and scalable synthesis of this molecule is therefore a critical consideration for researchers in both academic and industrial settings. This guide provides a detailed comparison of two distinct synthetic strategies for preparing Methyl 2,5-dimethylnicotinate: the oxidation of a readily available starting material and the de novo construction of the pyridine ring. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal route for their specific needs.

Route 1: Selective Oxidation of 2,5-Lutidine and Subsequent Esterification

This classical and linear approach leverages a commercially available and inexpensive starting material, 2,5-lutidine (also known as 2,5-dimethylpyridine)[1][2]. The strategy involves two primary transformations: the selective oxidation of one of the methyl groups to a carboxylic acid, followed by a standard esterification reaction.

Causality and Experimental Design

The core challenge of this route lies in achieving selective oxidation. The two methyl groups on the pyridine ring have different electronic environments, which can be exploited. However, harsh oxidizing conditions can lead to over-oxidation or the formation of byproducts, such as the di-acid. Historically, potassium permanganate (KMnO₄) has been used for such transformations, but this method often suffers from low yields (frequently below 50%) and the formation of large quantities of manganese dioxide (MnO₂), which complicates product isolation and purification on a large scale[3].

A more refined and selective method employs a hydrogen peroxide/sulfuric acid system[4]. This system offers milder reaction conditions and avoids the formation of solid waste, making it more amenable to scale-up. The subsequent esterification of the resulting 2,5-dimethylnicotinic acid is a high-yielding and straightforward reaction, typically accomplished using methanol in the presence of an acid catalyst or a dehydrating agent like thionyl chloride for near-quantitative conversion[5].

Experimental Protocol

Step 1: Synthesis of 2,5-Dimethylnicotinic Acid via H₂O₂/H₂SO₄ Oxidation

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2,5-lutidine (1.0 eq) to concentrated sulfuric acid (98%, ~5-10 volumes) at 0-5 °C with careful stirring.

  • Addition of Oxidant: Add 30% hydrogen peroxide (H₂O₂, ~3.0-4.0 eq) dropwise via the dropping funnel, ensuring the internal temperature is maintained between 110-120 °C. The addition rate should be carefully controlled to manage the exotherm.

  • Reaction: After the addition is complete, maintain the reaction mixture at 120 °C for 5-10 hours, monitoring the disappearance of the starting material by TLC or GC-MS.

  • Workup and Isolation: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Adjust the pH of the resulting solution to 3-4 with a saturated solution of sodium hydroxide (NaOH). The product, 2,5-dimethylnicotinic acid, will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid. A yield of approximately 60% can be expected[4].

Step 2: Esterification to Methyl 2,5-dimethylnicotinate

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, suspend 2,5-dimethylnicotinic acid (1.0 eq) in methanol (5-10 volumes).

  • Reagent Addition: Cool the mixture in an ice bath and add thionyl chloride (SOCl₂, 2.0 eq) dropwise.

  • Reaction: After the addition, remove the ice bath and heat the mixture to reflux for 4 hours. Monitor the reaction by TLC until the starting acid is consumed.

  • Workup and Isolation: Cool the reaction mixture and evaporate the excess methanol and thionyl chloride under reduced pressure.

  • Extraction: Dissolve the residue in ice water and neutralize to a pH of 8-9 with a saturated sodium carbonate solution. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify by vacuum distillation or column chromatography to yield Methyl 2,5-dimethylnicotinate as a solid or oil. This step typically proceeds with very high yield (>95%)[5].

Visualizing the Pathway

Route 1: Oxidation and Esterification Lutidine 2,5-Lutidine Acid 2,5-Dimethylnicotinic Acid Lutidine->Acid 1. H₂O₂ / H₂SO₄ 2. Workup Ester Methyl 2,5-dimethylnicotinate Acid->Ester SOCl₂, Methanol Reflux

Caption: Synthesis of Methyl 2,5-dimethylnicotinate from 2,5-Lutidine.

Route 2: De Novo Ring Construction via Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a powerful multicomponent reaction for constructing the pyridine ring from acyclic precursors[6][7]. This convergent approach allows for the rapid assembly of complex pyridines. For Methyl 2,5-dimethylnicotinate, a modified Hantzsch synthesis provides an elegant alternative to the linear oxidation route.

Causality and Experimental Design

The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source[6]. To achieve the specific substitution pattern of the target molecule, we must select our components strategically. A well-established variation involves the reaction of an enamine (derived from a β-ketoester and ammonia) with an α,β-unsaturated carbonyl compound.

For our target, the key components are:

  • Methyl 3-aminocrotonate: This enamine serves as the nitrogen donor and provides the atoms that will become N-1, C-2 (with its methyl group), and C-3 (with the methyl ester group). It is readily prepared from methyl acetoacetate and ammonia.

  • 3-Buten-2-one (Methyl Vinyl Ketone): This α,β-unsaturated ketone provides the C-4, C-5 (with its methyl group), and C-6 atoms of the pyridine ring.

The reaction proceeds via a Michael addition, followed by cyclization and subsequent oxidation to furnish the aromatic pyridine ring[8][9]. The oxidation step is crucial, as the initial cyclization product is a dihydropyridine. This can often be achieved in situ or as a separate step using a mild oxidizing agent like nitric acid or simply by exposure to air under certain conditions.

Experimental Protocol
  • Reaction Setup: To a solution of methyl 3-aminocrotonate (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add 3-buten-2-one (1.0 eq) at room temperature.

  • Reaction: Heat the mixture to reflux for 12-24 hours. The reaction first forms a 1,4-dihydropyridine intermediate.

  • Oxidation: After cooling the reaction mixture, add a mild oxidizing agent (e.g., a catalytic amount of nitric acid or bubbling air through the solution in the presence of a catalyst) to facilitate the aromatization to the pyridine ring. The progress of the oxidation can be monitored by UV-Vis spectroscopy or TLC.

  • Workup and Isolation: Once the oxidation is complete, concentrate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford pure Methyl 2,5-dimethylnicotinate.

Visualizing the Pathway

Route 2: Hantzsch Synthesis cluster_reactants Reactants Enamine Methyl 3-aminocrotonate DHP Dihydropyridine Intermediate Enamine->DHP Condensation & Cyclization Ketone 3-Buten-2-one Ketone->DHP Condensation & Cyclization Ester Methyl 2,5-dimethylnicotinate DHP->Ester Oxidation (Aromatization)

Sources

Validation

A Comparative Guide to Purity Analysis of Methyl 2,5-dimethylnicotinate: HPLC vs. GC

In the landscape of pharmaceutical development and chemical research, the rigorous assessment of a compound's purity is a non-negotiable cornerstone of quality control. For a molecule like Methyl 2,5-dimethylnicotinate,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the rigorous assessment of a compound's purity is a non-negotiable cornerstone of quality control. For a molecule like Methyl 2,5-dimethylnicotinate, a substituted pyridine derivative with potential applications in medicinal chemistry, selecting the most appropriate analytical technique is paramount. This guide provides an in-depth comparison of two instrumental pillars of chromatography—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity analysis of this specific analyte. We will delve into the theoretical underpinnings of each technique, present pragmatic experimental protocols, and offer data-driven insights to guide researchers in making an informed decision.

The Analyte: Methyl 2,5-dimethylnicotinate at a Glance

Before comparing analytical methodologies, it is crucial to understand the physicochemical properties of Methyl 2,5-dimethylnicotinate. As a methyl ester of a dimethyl-substituted nicotinic acid, it possesses a moderate polarity due to the ester group and the nitrogen atom in the pyridine ring. Its volatility will be a key determinant in the choice between HPLC and GC. While no explicit boiling point is readily available in public databases, its structural similarity to methyl nicotinate (Boiling Point: 209 °C) suggests it is a semi-volatile compound.[1] Its thermal stability is another critical factor; pyridine derivatives are generally stable, but the potential for degradation at elevated temperatures must be considered.[2][3][4]

Table 1: Physicochemical Properties of Structurally Related Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Polarity
Methyl nicotinate137.14209Polar
Methyl 2-methylnicotinate151.16N/AModerately Polar
Methyl 2,5-dimethylbenzoate164.20N/AModerately Polar

Data sourced from PubChem.[1][5][6]

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a powerful separation technique that utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[7][8][9] The separation is based on the differential partitioning of the analyte and impurities between the two phases.[8][10] For non-volatile and thermally sensitive compounds, HPLC is often the method of choice.[11][12]

Why HPLC is a Strong Contender:
  • Ambient Temperature Analysis: HPLC typically operates at or near room temperature, minimizing the risk of thermal degradation of the analyte.[11] This is a significant advantage when the thermal stability of Methyl 2,5-dimethylnicotinate is not fully characterized.

  • Versatility in Separation Modes: Reversed-phase HPLC, with its non-polar stationary phase (like C18) and polar mobile phase, is exceptionally well-suited for separating moderately polar compounds like our target molecule and its potential impurities.[13][14]

  • Broad Applicability: HPLC can be used to analyze a wide range of compounds, making it a staple in most analytical laboratories.[8]

A Self-Validating HPLC Protocol for Purity Analysis

The following protocol is designed to be a robust starting point for the purity analysis of Methyl 2,5-dimethylnicotinate, incorporating principles of method validation as outlined by the International Council for Harmonisation (ICH).[15][16][17]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard reversed-phase column providing good resolution for moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the basic pyridine nitrogen.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC.
Gradient 0-2 min: 30% B, 2-15 min: 30-70% B, 15-17 min: 70-30% B, 17-20 min: 30% BA gradient elution is employed to effectively separate impurities with a range of polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength 265 nmPyridine derivatives typically have a strong UV absorbance in this region. A full UV scan of the analyte should be performed to determine the optimal wavelength.
Injection Volume 10 µLA standard injection volume.
Sample Preparation Accurately weigh and dissolve the sample in the initial mobile phase (30% Acetonitrile in 0.1% TFA in Water) to a concentration of 1 mg/mL.To ensure compatibility with the starting mobile phase and prevent peak distortion.

System Suitability:

Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This involves injecting a standard solution of Methyl 2,5-dimethylnicotinate multiple times.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area (n=5) ≤ 2.0%

Gas Chromatography (GC): The Power of Volatility

Gas Chromatography is a separation technique where the mobile phase is an inert gas (e.g., helium, nitrogen) and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a column.[18][19] GC is ideal for volatile and thermally stable compounds.[11][12][20]

Is GC a Viable Option?

Given that Methyl 2,5-dimethylnicotinate is likely a semi-volatile compound, GC is a plausible technique for its purity analysis. The key considerations are:

  • Volatility: The compound must be sufficiently volatile to be vaporized in the GC inlet without decomposition.[21]

  • Thermal Stability: The analyte and its impurities must be stable at the high temperatures of the inlet and column.[22]

  • Potential for Derivatization: For compounds with low volatility or active sites (like carboxylic acids that could be present as impurities), derivatization might be necessary to improve their chromatographic behavior.[23][24] However, for an ester like Methyl 2,5-dimethylnicotinate, this is less likely to be required.

A Self-Validating GC Protocol for Purity Analysis

This protocol provides a framework for developing a robust GC method for the purity analysis of Methyl 2,5-dimethylnicotinate.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless inlet, a flame ionization detector (FID), and an autosampler.

Chromatographic Conditions:

ParameterConditionRationale
Column DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, non-polar column suitable for a wide range of semi-volatile compounds.
Carrier Gas HeliumAn inert and commonly used carrier gas.
Inlet Temperature 250 °CTo ensure complete and rapid vaporization of the sample.
Split Ratio 50:1To prevent column overloading and ensure sharp peaks.
Oven Temperature Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)A temperature program is used to separate compounds with different boiling points.
Detector Flame Ionization Detector (FID)FID is a universal detector for organic compounds and provides excellent sensitivity.
Detector Temperature 280 °CTo prevent condensation of the analytes.
Injection Volume 1 µLA typical injection volume for capillary GC.
Sample Preparation Accurately weigh and dissolve the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate) to a concentration of 1 mg/mL.The solvent should be volatile and not interfere with the analyte peaks.

System Suitability:

Similar to HPLC, a system suitability test is crucial for ensuring the reliability of the GC analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 20,000
%RSD of Peak Area (n=5) ≤ 2.0%

Head-to-Head Comparison: HPLC vs. GC

The choice between HPLC and GC for the purity analysis of Methyl 2,5-dimethylnicotinate depends on a careful evaluation of their respective strengths and weaknesses in the context of this specific analyte.

Table 2: Comparative Analysis of HPLC and GC for Methyl 2,5-dimethylnicotinate Purity

FeatureHPLCGC
Analyte Volatility Requirement Not requiredEssential
Thermal Stability Requirement Less criticalCrucial
Sample Preparation Generally simplerMay require solvent selection to avoid interference
Separation Principle Partitioning between liquid mobile phase and solid stationary phasePartitioning between gas mobile phase and liquid/solid stationary phase
Typical Run Time 15-30 minutes10-25 minutes
Detector Universality UV detector is common but not universalFID is nearly universal for organic compounds
Cost per Analysis Generally higher due to solvent consumptionGenerally lower
Robustness HighHigh, but sensitive to inlet and column contamination
Suitability for Impurity Profiling Excellent for a wide range of polar and non-polar impuritiesExcellent for volatile and semi-volatile impurities

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both HPLC and GC analysis.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Weigh & Dissolve Sample (1 mg/mL in mobile phase) Autosampler Inject Sample (10 µL) Sample->Autosampler MobilePhase Prepare Mobile Phases (A: 0.1% TFA in H2O, B: ACN) Pump Pump Mobile Phase (Gradient Elution) MobilePhase->Pump Column C18 Column (30 °C) Autosampler->Column Pump->Autosampler Detector UV-Vis Detector (265 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity Calculate Purity (% Area) Integration->Purity

Caption: HPLC analysis workflow for Methyl 2,5-dimethylnicotinate.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Acquisition & Analysis Sample Weigh & Dissolve Sample (1 mg/mL in solvent) Autosampler Inject Sample (1 µL) Sample->Autosampler Inlet Vaporize Sample (250 °C) Autosampler->Inlet Column DB-5 Column (Temperature Program) Inlet->Column Detector FID Detector (280 °C) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity Calculate Purity (% Area) Integration->Purity

Caption: GC analysis workflow for Methyl 2,5-dimethylnicotinate.

Conclusion and Recommendation

Both HPLC and GC are powerful and valid techniques for the purity analysis of Methyl 2,5-dimethylnicotinate. The ultimate choice will depend on the specific context of the analysis and the available instrumentation.

  • For routine quality control in a pharmaceutical setting, HPLC is generally the more conservative and versatile choice. Its operation at ambient temperatures eliminates any concerns about thermal degradation, and its ability to handle a wide range of potential impurities makes it highly robust.[8][20][25]

  • GC, on the other hand, can be a faster and more cost-effective option, particularly for high-throughput screening, provided that the thermal stability of Methyl 2,5-dimethylnicotinate and its potential impurities is confirmed. [12] Its high resolution with capillary columns can be advantageous for separating closely related isomers.

As a Senior Application Scientist, my recommendation is to initially develop and validate an HPLC method due to its inherent robustness and lower risk of analyte degradation. A GC method can then be developed as a complementary or alternative technique, especially if speed and cost are critical factors. The data from both techniques can provide a more comprehensive purity profile of the compound.

References

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Sources

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